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L-Cystine N-carboxyanhydride

Cat. No.: B12388342
M. Wt: 292.3 g/mol
InChI Key: AJOSXZJYTSNNSS-UHFFFAOYSA-N
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Description

Significance of N-Carboxyanhydrides (NCAs) in Synthetic Polypeptide Research

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a class of heterocyclic organic compounds derived from amino acids. wikipedia.org They are of paramount importance in the field of polymer chemistry, serving as the most common and efficient monomers for the synthesis of polypeptides. acs.orgresearchgate.net The ring-opening polymerization (ROP) of NCAs provides a versatile and scalable method to produce high molecular weight synthetic polypeptides with structures analogous to natural proteins. acs.orgtandfonline.comacs.org These synthetic polypeptides are highly valued for their biocompatibility, biodegradability, and functional diversity, making them ideal candidates for a wide range of biomedical applications, including drug delivery, gene therapy, tissue engineering, and antimicrobial materials. acs.orgfrontiersin.orgresearchgate.net

The significance of NCAs lies in their ability to undergo controlled polymerization, which allows for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. acs.orgrsc.org This control is crucial for tailoring the physical and biological properties of the resulting materials. Furthermore, the wide variety of available amino acids allows for the incorporation of diverse functional groups into the polypeptide side chains, enabling the creation of materials with specific chemical and biological activities. researchgate.net The development of advanced polymerization techniques has further expanded the utility of NCAs, enabling the synthesis of complex macromolecular architectures such as block copolymers and brush-like polymers. acs.orgacs.org

Unique Structural Attributes of L-Cystine N-Carboxyanhydride (L-Cystine NCA)

This compound is a distinctive monomer in the NCA family due to the presence of a disulfide bond (S-S) linking two cysteine units. This feature imparts unique structural characteristics to the monomer and the resulting polymers. The disulfide bond is a covalent linkage that can be reversibly cleaved under reducing conditions, a property that is extensively exploited in biological systems for protein folding and regulation. mdpi.com

The structure of L-Cystine NCA consists of two N-carboxyanhydride rings connected by a disulfide bridge. This dimeric nature sets it apart from the more common monomeric NCAs derived from single amino acids. The presence of the disulfide bond introduces a degree of conformational rigidity and influences the packing of the monomers and the resulting polymer chains.

The disulfide bridge in L-Cystine NCA has profound implications for both the polymerization process and the properties of the synthesized polypeptides. During polymerization, the disulfide bond can be preserved to create linear polymers with disulfide linkages in the backbone or side chains, depending on the specific monomer design. These disulfide bonds can then serve as crosslinking points to form hydrogels and other networked materials. whiterose.ac.uk

A key feature of the disulfide bond is its redox-sensitivity. mdpi.com Polypeptides derived from L-Cystine NCA can be designed to be stable under normal physiological conditions but degrade or release an encapsulated payload in response to a reducing environment, such as the intracellular space where the concentration of glutathione (B108866) is high. whiterose.ac.uk This "smart" behavior is highly desirable for targeted drug delivery applications. For instance, nanoparticles formed from these polymers can be crosslinked via disulfide bonds to enhance their stability in circulation, and upon entering a cancer cell, the disulfide bonds are cleaved, leading to the disassembly of the nanoparticle and the release of the anticancer drug. acs.org

Furthermore, the disulfide bond can be used to create bioreversible conjugates with drugs or other bioactive molecules. researchgate.net The ability to form and break disulfide bonds chemoselectively allows for the post-polymerization modification of the polypeptides, enabling the introduction of various functionalities. researchgate.net This versatility makes L-Cystine NCA a valuable monomer for the development of advanced functional biomaterials.

Historical Development of NCA Synthesis and Polymerization Methodologies

The history of N-Carboxyanhydrides dates back to 1906, when Hermann Leuchs first reported their synthesis. tandfonline.comfrontiersin.orgrsc.org The original "Leuchs method" involved the heating of N-alkoxycarbonyl amino acid chlorides in a vacuum, leading to cyclization and the formation of the NCA. wikipedia.orgtandfonline.com This method, however, required relatively high temperatures, which could lead to the decomposition of some NCAs. wikipedia.org

A more direct and widely used method was developed by Farthing in 1950, known as the "Fuchs-Farthing method." frontiersin.orgtandfonline.com This approach involves the direct phosgenation of unprotected amino acids. wikipedia.orgfrontiersin.org While effective, this method traditionally used hazardous reagents like phosgene (B1210022) gas. Safer alternatives, such as diphosgene and triphosgene (B27547), are now more commonly employed. tandfonline.comacs.org

The polymerization of NCAs was initially observed as a result of the thermal instability of the monomers. rsc.org Systematic studies on the ring-opening polymerization of NCAs began to emerge as the concept of macromolecules became accepted in the 1920s and 1930s. rsc.org Early research focused on understanding the polymerization mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). researchgate.netmdpi.com

Significant advancements in achieving controlled or "living" polymerization of NCAs came in the late 1990s with the work of Deming and others, who introduced transition metal complexes as initiators. researchgate.net This breakthrough allowed for the synthesis of polypeptides with precise control over molecular weight and the creation of block copolymers. researchgate.net More recently, research has focused on developing even more efficient and robust polymerization systems, including the use of organocatalysts and exploring polymerization in aqueous environments. rsc.orgnih.gov These modern techniques have made the synthesis of complex and functional polypeptides more accessible and scalable. acs.orgspringernature.com

Academic Research Landscape and Future Trajectories for L-Cystine NCA

The academic research landscape for L-Cystine NCA is vibrant and focused on leveraging its unique disulfide chemistry for advanced applications, particularly in the biomedical field. Current research often involves the synthesis of novel L-Cystine-based NCA monomers with additional functionalities to create multifunctional materials. acs.org These materials are being investigated for applications such as stimuli-responsive drug delivery systems, tissue engineering scaffolds that can be remodeled by cellular activity, and bio-adhesives. mdpi.comwhiterose.ac.uk

Recent studies have explored the synthesis of block copolymers containing poly(L-cysteine) segments derived from protected cysteine NCAs. nih.gov After polymerization, the protecting groups are removed to expose the thiol groups, which can then be oxidized to form disulfide crosslinks, leading to the formation of nanoparticles or hydrogels. whiterose.ac.uknih.gov

Future research trajectories for L-Cystine NCA are likely to focus on several key areas:

Enhanced Control over Polymerization: Developing new initiators and catalysts to achieve even greater control over the polymerization of L-Cystine NCAs, including sequence control to mimic the complexity of natural proteins. acs.org

Complex Architectures: Creating more sophisticated polymer architectures, such as multi-block copolymers and star-shaped polymers, to fine-tune the material properties for specific applications. researcher.life

In Situ Crosslinking: Developing methods for the in situ polymerization and crosslinking of L-Cystine NCA-derived polymers to form injectable hydrogels for tissue regeneration and drug delivery. researchgate.netresearchgate.net

Dynamic and Self-Healing Materials: Exploiting the reversible nature of the disulfide bond to create dynamic and self-healing materials that can adapt to their environment or repair damage.

The continued exploration of L-Cystine NCA chemistry holds significant promise for the development of next-generation biomaterials with unprecedented levels of functionality and responsiveness.

Data Tables

Table 1: Key Historical Developments in NCA Chemistry

YearDevelopmentKey Contributor(s)Significance
1906First synthesis of N-Carboxyanhydrides (NCAs)Hermann LeuchsFoundation of NCA chemistry. tandfonline.comfrontiersin.orgrsc.org
1950Direct synthesis of NCAs from amino acids using phosgeneFarthingProvided a more direct route for NCA synthesis. frontiersin.orgtandfonline.com
1990sIntroduction of transition metal initiators for controlled ROPDeming et al.Enabled the synthesis of well-defined polypeptides and block copolymers. researchgate.net
2000s-PresentDevelopment of organocatalysts and water-tolerant polymerization methodsVarious ResearchersIncreased the efficiency, scope, and environmental friendliness of polypeptide synthesis. rsc.orgnih.gov

Table 2: Properties and Applications of Polypeptides from L-Cystine NCA

PropertyImplicationExample Application
Redox-Sensitivity Disulfide bonds can be cleaved by reducing agents like glutathione.Intracellular drug delivery, where the high glutathione concentration in cancer cells triggers drug release. whiterose.ac.uk
Crosslinking Ability Formation of stable hydrogels and nanoparticles.Tissue engineering scaffolds, controlled release depots. whiterose.ac.uk
Biocompatibility Derived from a natural amino acid, leading to low toxicity and immunogenicity.Medical implants, drug delivery carriers. acs.orgfrontiersin.org
Biodegradability Can be broken down into natural metabolites in the body.Temporary medical devices, biodegradable sutures. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O6S2 B12388342 L-Cystine N-carboxyanhydride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O6S2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14)

InChI Key

AJOSXZJYTSNNSS-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2

Origin of Product

United States

Synthetic Methodologies for L Cystine N Carboxyanhydride Monomers

Conventional Synthetic Pathways to Alpha-Amino Acid N-Carboxyanhydrides

Two primary methods have historically dominated the synthesis of NCAs: the Leuchs method, which relies on the cyclization of N-protected amino acids, and phosgenation-based approaches, which typically utilize unprotected amino acids. nih.govfrontiersin.org

The inaugural synthesis of NCAs was developed by Hermann Leuchs between 1906 and 1908. nih.gov This pathway, commonly referred to as the Leuchs method, involves the intramolecular cyclization of N-alkoxycarbonyl-amino acid chlorides. nih.govwikipedia.org The process begins with the protection of the amino acid's nitrogen atom with an alkoxycarbonyl group (e.g., ethoxycarbonyl or methoxycarbonyl). This N-protected amino acid is then treated with a halogenating agent, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃), to form the corresponding acid chloride. nih.govrsc.org Subsequent heating of the N-alkoxycarbonyl-amino acid chloride, typically at 50-70 °C under vacuum, induces cyclization to the NCA with the elimination of an alkyl halide. nih.govwikipedia.org

A significant drawback of the Leuchs method is the requirement for relatively high temperatures, which can lead to the thermal decomposition of sensitive NCAs. nih.govwikipedia.org The choice of halogenating agent can also influence the reaction's success and the profile of impurities. nih.gov For instance, phosphorus tribromide has been noted as a strong halogenating agent that can facilitate the reaction at lower temperatures. nih.govmdpi.com

Table 1: Comparison of Conventional NCA Synthetic Methodologies

Feature Leuchs Method Fuchs-Farthing (Phosgenation) Method
Starting Material N-alkoxycarbonyl-amino acid Unprotected α-amino acid
Key Reagents Halogenating agent (e.g., SOCl₂, PCl₅, PBr₃) Phosgene (B1210022) or phosgene derivative (diphosgene, triphosgene)

| Primary Steps | 1. Halogenation to form acid chloride 2. Thermal cyclization | Direct phosgenation and cyclization | | Conditions | High temperature (50-70 °C), vacuum | Often performed at 50-60 °C, but ambient temperature is possible tandfonline.com | | Advantages | Avoids direct use of highly toxic phosgene gas | More direct, single-step reaction pmcisochem.fr | | Disadvantages | High temperatures can cause NCA decomposition; potential for impurities from halogenating agents nih.gov | Requires handling of hazardous phosgene or its derivatives; generates HCl as a byproduct, which can cause side reactions nih.govpmcisochem.fr |

A more direct and widely employed route for NCA synthesis is the Fuchs-Farthing method, which involves the direct reaction of an unprotected α-amino acid with phosgene or its derivatives. nih.govfrontiersin.org This approach is often favored for its efficiency and good yields without significant racemization. mdpi.com

Phosgene (COCl₂) is a highly effective reagent for this transformation; however, its extreme toxicity and gaseous state present significant handling challenges. acs.orgnih.gov To mitigate these risks, safer, easier-to-handle phosgene substitutes are commonly used in laboratory settings. nih.gov

Diphosgene (trichloromethyl chloroformate) is a liquid that is less volatile than phosgene. nih.gov

Triphosgene (B27547) , or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid. nih.govnih.gov It is considered a convenient and safer replacement for phosgene, as it can be handled more easily and generates the reactive phosgene species in situ. nih.govnih.gov One molecule of triphosgene is equivalent to three molecules of phosgene.

These reagents react with the amino acid to facilitate the cyclization to the NCA ring. nih.gov

The Fuchs-Farthing method involves suspending the unprotected α-amino acid in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, and treating it with a phosgene source. nih.govwikipedia.org The reaction proceeds through the formation of intermediate species, ultimately leading to the cyclized NCA and the generation of hydrogen chloride (HCl) as a byproduct. nih.gov The production of HCl is a critical factor, as it can catalyze the decomposition of the NCA product or lead to the formation of unwanted side products. nih.govpmcisochem.fr

Phosgenation-Based Approaches for NCA Synthesis

Optimized Synthesis and Purification Strategies for L-Cystine NCA

While specific, detailed protocols for the large-scale synthesis of L-Cystine NCA are not extensively detailed in readily available literature, the general principles of NCA synthesis apply. The presence of the disulfide bond in the cystine molecule is a key consideration, requiring conditions that avoid its cleavage. Both the Leuchs and phosgenation methods are theoretically applicable. The synthesis of related monomers, such as S-substituted L-cysteine NCAs, has been successfully reported, suggesting the viability of these routes for sulfur-containing amino acids. nih.gov

The purity of NCA monomers is paramount, as even trace amounts of impurities can interfere with controlled ring-opening polymerization, leading to premature chain termination or uncontrolled initiation. tandfonline.comillinois.edu

Key impurities in NCA synthesis include:

Hydrogen Chloride (HCl): A major byproduct of phosgenation methods. HCl can initiate the undesired polymerization of NCAs and promote the formation of other side products. nih.govtandfonline.com

Unreacted Amino Acid/Amino Acid HCl Salts: Incomplete reactions leave starting material that must be removed. tandfonline.com

N-Chloroformyl-amino Acid Chlorides and α-Isocyanato-acid Chlorides: These are common side products in phosgenation reactions that can act as chain-terminating agents in polymerization. nih.govmdpi.comtandfonline.com

Halogenating Agents and Related Byproducts: In the Leuchs method, residual halogenating agents or their byproducts can contaminate the final product. nih.gov

Several purification strategies are employed to achieve high-purity NCAs:

Recrystallization: This is the most common method for purifying solid NCAs. It typically involves dissolving the crude product in a suitable solvent (e.g., THF, ethyl acetate) and inducing precipitation with an anti-solvent (e.g., hexane, heptane). tandfonline.com Multiple recrystallizations are often necessary to achieve the required purity for polymerization. tandfonline.com

Washing: Crude NCA solutions can be washed with water or aqueous sodium bicarbonate at 0°C to remove residual HCl. nih.gov This must be done rapidly to minimize hydrolysis of the NCA product. wikipedia.org

HCl Scavengers: To prevent the formation of HCl-induced byproducts during synthesis, non-basic HCl scavengers like pinene or limonene (B3431351) have been used effectively. nih.govmdpi.com Epoxides have also been employed as rapid HCl scavengers. wikipedia.org

Filtration: For large-scale preparations, a simple filtration step through diatomaceous earth (celite) has been shown to be effective in removing impurities and yielding highly purified NCAs suitable for producing block copolymers without low-molecular-weight byproducts. tandfonline.com

Flash Column Chromatography: This technique has been demonstrated as a rapid and general method for effectively removing common impurities from a variety of NCAs, including those with both hydrophilic and hydrophobic side chains. nih.gov

Table 2: Common Impurities in NCA Synthesis and Corresponding Purification Strategies

Impurity/Side Product Common Source of Formation Potential Impact Purification/Mitigation Strategy
Hydrogen Chloride (HCl) Phosgenation-based methods (Fuchs-Farthing) nih.gov Can catalyze NCA decomposition and unwanted polymerization tandfonline.com Washing with cold aqueous solutions; use of HCl scavengers (e.g., pinene, epoxides); stripping with inert gas nih.govpmcisochem.fr
α-Isocyanato-acid Chlorides Phosgenation-based methods mdpi.com Acts as an electrophile for chain termination during polymerization tandfonline.com Flash column chromatography; repeated crystallizations nih.govtandfonline.com
N-Chloroformyl-amino Acid Chlorides Phosgenation-based methods mdpi.com Can interfere with polymerization Flash column chromatography; repeated crystallizations nih.govtandfonline.com
Unreacted Amino Acid / HCl Salt Incomplete reaction during phosgenation tandfonline.com Can affect reaction stoichiometry and purity Recrystallization; filtration tandfonline.com
Residual Halogenating Agents Leuchs Method nih.gov Can lead to side reactions and impurities Careful purification of the intermediate acid chloride; final product recrystallization
Water Adventitious moisture from solvents or atmosphere illinois.edu Can act as a chain-transfer agent or initiator in polymerization illinois.edu Use of rigorously dried solvents and inert atmosphere conditions

Advanced Purification Techniques (e.g., Flash Chromatography, Precipitation, Celite Filtration)

The purity of α-amino acid N-carboxyanhydrides (NCAs) is paramount for achieving controlled ring-opening polymerization (ROP) and synthesizing well-defined polypeptides. Impurities, often acidic or nucleophilic in nature, can interfere with the polymerization process, leading to premature termination or side reactions. mdpi.com Consequently, advanced purification techniques are crucial in the preparation of high-purity L-Cystine NCA monomers.

Flash Chromatography: A rapid and effective method for purifying NCAs, including those that are difficult to crystallize, is flash column chromatography on silica (B1680970) gel. researchgate.netnih.gov This technique has been successfully employed to remove a wide range of common impurities from various NCAs, yielding monomers of sufficient purity for direct use in controlled polymerizations without the need for recrystallization. researchgate.netnih.gov The process is particularly advantageous for highly functional and low-melting NCAs that are otherwise challenging to purify. researchgate.netnih.gov

Precipitation: Precipitation is a widely used technique to isolate and purify synthesized compounds. In the context of L-Cystine NCA derivatives, after the initial synthesis, the product is often precipitated out of the reaction mixture by adding a non-solvent. For instance, in the synthesis of S-(4-(tert-Butyl)benzyl)-ʟ-cysteine, the desired product was precipitated by neutralizing the reaction mixture to pH 7 using 2 N HCl. iiserpune.ac.in The resulting precipitate is then typically collected by filtration and washed with various solvents to remove residual impurities. iiserpune.ac.in A common method involves dissolving the crude product in a suitable solvent like THF and then precipitating it by adding a non-solvent such as petroleum ether or heptane. rsc.org This dissolution-precipitation process can be repeated multiple times to enhance the purity of the final product. rsc.org

Celite Filtration: To remove fine particulate impurities, filtration through a pad of diatomaceous earth, such as Celite®, is a simple and highly effective method, particularly for large-scale preparations. researchgate.net This technique is adept at removing inorganic salts and other fine solids that might otherwise pass through standard filter paper. researchgate.netgoogle.com For example, in the synthesis of L-Tyr(OBn) NCA, Celite filtration was shown to significantly reduce the chlorine content from 733 to 115 ppm and also remove measurable quantities of calcium, iron, and zinc. researchgate.net The use of Celite-filtered NCAs resulted in the synthesis of triblock polymers devoid of low-molecular-weight by-products that were observed when using unfiltered NCAs. researchgate.net

Table 1: Comparison of Advanced Purification Techniques for NCAs
TechniquePrincipleAdvantagesCommon Application in NCA Synthesis
Flash ChromatographySeparation based on differential adsorption of components to a stationary phase.Rapid purification, suitable for non-crystalline and highly functional NCAs. researchgate.netnih.govRemoval of a broad range of impurities from various NCA monomers. researchgate.netnih.gov
PrecipitationInducing solid formation from a solution to separate a substance.Simple, scalable, and effective for initial product isolation.Isolation of crude NCA product from the reaction mixture and subsequent purification through repeated dissolution-precipitation cycles. iiserpune.ac.inrsc.org
Celite FiltrationFiltration through a porous medium of diatomaceous earth.Efficient removal of fine solid impurities and inorganic salts, suitable for large-scale synthesis. researchgate.netPurification of crude NCA solutions to remove residual salts and other fine particulates. researchgate.netgoogle.com

Synthesis of Side-Chain Protected L-Cysteine N-Carboxyanhydride Derivatives

The high reactivity of the thiol side chain of cysteine presents a significant challenge in the synthesis and polymerization of its NCA. To prevent undesired side reactions such as oxidation to disulfides or interference with the polymerization process, the thiol group is often protected with a removable group. The choice of protecting group is critical and depends on the desired properties of the final polypeptide and the conditions of polymerization and deprotection.

A notable class of protecting groups for cysteine are the S-alkylsulfonyl groups. nih.govresearchgate.net These groups are stable towards amines, which makes them compatible with the conditions of N-carboxyanhydride (NCA) polymerization. nih.govresearchgate.net This stability allows for the controlled synthesis of well-defined homo- and block co-polymers. nih.govresearchgate.net

A key feature of the S-alkylsulfonyl group is its reactivity towards thiols, with which it readily forms asymmetric disulfides. nih.govresearchgate.net This chemoselective reactivity provides a pathway for directed disulfide bond formation in synthetic polypeptides, bypassing the need for additional deprotection steps. nih.gov The synthesis of S-alkylsulfonyl-l-cysteine NCA derivatives allows for the creation of functional polymers that can be used in applications such as drug delivery. nih.gov

Photoresponsive protecting groups offer the ability to deprotect the thiol group upon exposure to light, providing spatial and temporal control over the functionality of the resulting polypeptide. The S-(o-nitrobenzyl) group is a widely used photoresponsive protecting group for cysteine. mdpi.comacs.orgnih.gov

The synthesis of S-(o-nitrobenzyl)-l-cysteine N-carboxyanhydride (NBC-NCA) has been reported, and its subsequent ring-opening polymerization has been used to create photoresponsive block copolymers. mdpi.comacs.orgnih.gov For instance, poly(S-(o-nitrobenzyl)-l-cysteine)-b-poly(ethylene glycol) (PNBC-b-PEO) block copolymers have been synthesized. acs.orgnih.gov Upon UV irradiation, the o-nitrobenzyl groups are cleaved, exposing the free thiol groups and altering the properties of the polymer, which can be utilized for applications like phototriggered drug release. acs.orgnih.gov The photocleavage can be monitored by observing the increase in characteristic absorption peaks at around 310 and 350 nm over time with UV exposure. acs.orgnih.gov

Benzyl and tert-butyl based protecting groups are also commonly employed in the synthesis of L-cysteine NCA derivatives due to their stability under various reaction conditions and the availability of established deprotection methods.

The S-benzyl group is a classic thiol protecting group. The synthesis of S-benzyl-L-cysteine NCA has been explored for the preparation of poly(L-cysteine) derivatives. mdpi.com For example, poly(L-Cys) is often protected with a carboxybenzyl group, which can be readily removed under basic conditions. mdpi.com

The S-tert-butyl group offers another level of protection. The synthesis of α-amino acid N-carboxyanhydride of S-tert-butylmercapto-L-Cys (NCA-Cys(StBu)) has been utilized in the ring-opening polymerization to form PEG-based block copolymers. nih.gov The tert-butylmercapto groups can be deprotected using a reducing agent like dithiothreitol (B142953) (DTT) to reveal the free thiol groups. nih.gov Another variation is the S-(4-(tert-Butyl)benzyl) protecting group, which has been used to synthesize the corresponding NCA. iiserpune.ac.in This particular protecting group, through steric hindrance, can assist in promoting an α-helical conformation in the resulting poly(L-cysteine). iiserpune.ac.in

Table 2: Overview of Protecting Groups for L-Cysteine NCA Synthesis
Protecting GroupKey FeaturesDeprotection MethodExample Application
S-AlkylsulfonylStable to amines, reactive towards thiols. nih.govresearchgate.netReaction with thiols to form asymmetric disulfides. nih.govresearchgate.netChemoselective disulfide formation in polypeptides. nih.gov
S-(o-nitrobenzyl)Photoresponsive, allows for spatiotemporal control of deprotection. mdpi.comacs.orgnih.govUV irradiation. acs.orgnih.govPhototriggered drug release from block copolymers. acs.orgnih.gov
S-BenzylClassic thiol protection, stable under various conditions. mdpi.comBasic conditions. mdpi.comSynthesis of poly(L-cysteine) derivatives. mdpi.com
S-tert-ButylmercaptoProvides stable protection during polymerization. nih.govReducing agents (e.g., DTT). nih.govSynthesis of PEG-poly(cysteine) block copolymers. nih.gov
S-(4-(tert-Butyl)benzyl)Promotes α-helical conformation through steric hindrance. iiserpune.ac.in-Synthesis of high molecular weight poly(L-cysteine)s. iiserpune.ac.in

Challenges and Recent Advancements in the Synthesis of Unprotected L-Cystine NCA

The direct synthesis and polymerization of unprotected L-Cystine NCA is highly challenging due to the nucleophilic nature of the thiol side group. pku.edu.cn This reactivity can lead to several complications:

Spontaneous Cross-linking: The primary thiol group is susceptible to oxidation, leading to the formation of disulfide bonds and undesired cross-linking of the polymer chains. pku.edu.cn

Interference with Polymerization: The thiol group can act as a nucleophile and initiate the ring-opening of the NCA monomer, leading to branched or hyperbranched polymers instead of linear chains. pku.edu.cn This has been observed with L-cysteine NCA, which can act as an "inimer" (a molecule that is both an initiator and a monomer). pku.edu.cn

Toxicity and Inhibition: High concentrations of L-cysteine can be toxic to microbial production systems and can inhibit enzymatic activity, which can be a challenge in biotechnological production routes for the precursor amino acid. nih.gov

Ring Opening Polymerization Rop of L Cystine N Carboxyanhydride

Diverse Initiation Systems for L-Cystine NCA ROP

The selection of an initiator is a critical parameter in the ROP of L-Cystine NCA, as it directly influences the resulting polymer's architecture, such as linear or block copolymers, and its final properties.

Amines are the most common class of initiators for NCA ROP, with their specific type dictating the primary polymerization pathway. dcu.ieillinois.edu

Primary and Secondary Amines : These initiators predominantly follow the Normal Amine Mechanism (NAM). dcu.ienih.gov Primary amines, in particular, are good general initiators that can provide relatively slow and well-understood polymerization. escholarship.org Secondary amines can act as both nucleophiles (NAM) and bases (AMM), leading to the potential for both mechanisms to be active. nih.gov

Tertiary Amines : As aprotic bases, tertiary amines initiate polymerization via the Activated Monomer Mechanism (AMM). illinois.edumdpi.comnih.gov This often leads to very fast polymerizations but with poor control over molecular weight and dispersity. d-nb.infoescholarship.org

The following table summarizes the general characteristics of amine-initiated NCA polymerization.

Initiator TypePredominant MechanismGeneral Characteristics
Primary Amine Normal Amine Mechanism (NAM)Controlled polymerization, low polydispersity, initiator incorporated. dcu.ieuoi.gr
Secondary Amine Coexistence of NAM and AMMCan offer control, but mechanism is complex. nih.gov
Tertiary Amine Activated Monomer Mechanism (AMM)Fast polymerization, often uncontrolled with broad polydispersity. illinois.edud-nb.info

To create well-defined block copolymers, a macroinitiator—a polymer with a reactive end group—can be used to initiate the NCA polymerization. Amine-terminated poly(ethylene glycol) (PEG-NH₂) is a frequently used macroinitiator for this purpose. nih.govresearchgate.netacs.org

The terminal primary amine of the PEG-NH₂ chain initiates the ROP of L-Cystine NCA, typically through the NAM. This results in the formation of an amphiphilic diblock copolymer, such as PEG-b-poly(L-Cystine). mdpi.com This method combines the properties of the hydrophilic PEG block with the functional poly(L-Cystine) block. The length of the polypeptide block can be tuned by adjusting the monomer-to-macroinitiator feed ratio. researchgate.net The synthesis of such block copolymers is a powerful strategy for developing advanced materials for biomedical applications, as these copolymers can self-assemble into various nanostructures. nih.govmdpi.com

The table below provides examples of research findings on the synthesis of PEG-polypeptide block copolymers.

MacroinitiatorNCA MonomerResulting CopolymerKey Research Finding
α-amino-ω-azido PEGN/AHeterobifunctional PEGsA synthetic sequence ensuring the purity of the mPEG-NH₂ free from diamine impurities was developed for use as a hemitelechelic polymer. acs.org
PEG₄₅-NH₃⁺Cl⁻NBK NPCAPEG₄₅-b-PNBK₇Well-defined block copolymers were formed, as indicated by a shift in molecular weight from 1.9 kDa (initiator) to 5.1 kDa (copolymer) with a low dispersity (Đ ~1.04). chinesechemsoc.org
Amino-terminated PEGl-Cysteine NCA, l-Glutamate NCAPEG-b-p(l-Glu-co-l-Cys)The ROP followed a living mechanism, with the final copolymer composition matching the monomer feed ratio, resulting in high yields and low polydispersity. researchgate.net
CM-PEG-NH₂S-benzyloxycarbonyl-L-cysteine NCACM-PEG-b-P(BLC)ROP of the protected cysteine-NCA was successfully initiated by the PEG macroinitiator in a urea/DMF solution at room temperature. nih.gov

Thiol-Initiated ROP and its Unique Features

The use of thiols as initiators for the ring-opening polymerization of NCAs represents a significant strategy for creating well-defined polypeptides. researchgate.net Due to the high reactivity of the N-carboxyanhydride ring, it can be initiated by a thiol group. researchgate.net This approach has been theorized for L-Cysteine NCA (Cys-NCA), where the monomer itself could potentially act as an "inimer"—a molecule that serves as both an initiator and a monomer, leading to the formation of branched polymers. pku.edu.cn

A notable example of a sulfur-based initiator is phenyl trimethylsilyl (B98337) sulfide (B99878) (PhS-TMS). pku.edu.cn This compound mediates a rapid and controlled ROP of various NCA monomers. pku.edu.cnmdpi.com The mechanism involves the generation of a reactive trimethylsilyl carbamate (B1207046) (TMSC) during the initiation phase, which continues to regulate the propagation of the polymer chain. pku.edu.cn A key advantage of PhS-TMS is that it offers more rapid chain initiation compared to other initiators like hexamethyldisilazane (B44280) (HMDS), which contributes to better control over the polymerization process. pku.edu.cn This method results in polypeptides with an in-situ generated phenyl thioester group at the C-terminus, which is valuable for subsequent modifications like native chemical ligation. pku.edu.cn

Influence of Solvent Polarity and Temperature on Reaction Kinetics

The choice of solvent and the reaction temperature are critical parameters that significantly impact the kinetics and outcome of NCA polymerization, particularly for sensitive monomers like those derived from cysteine. pku.edu.cnresearchgate.netacs.org Judicious selection of the reaction solvent is crucial for suppressing side reactions. pku.edu.cnnih.govacs.org For instance, in the ROP of D-penicillamine NCA, a related thiol-bearing monomer, dichloromethane (B109758) (DCM) was found to be a more effective solvent than tetrahydrofuran (B95107) (THF), leading to higher polymer yields. pku.edu.cn In DCM or chloroform (B151607), the thiol group is a relatively weak nucleophile, which helps minimize unwanted attacks on the NCA ring. pku.edu.cn

Temperature also plays a pivotal role. Lowering the reaction temperature, for example to 0 °C, has been shown to be effective in suppressing side reactions and enhancing polymerization control. mdpi.comresearchgate.netresearchgate.net Conducting polymerizations at lower temperatures can lead to the formation of polypeptides with low polydispersities, often around 1.1. researchgate.net While many polymerizations are conducted at room temperature (~25 °C), reducing the temperature is a key strategy to minimize chain termination and other side reactions, thereby ensuring the "living" nature of the polymerization. pku.edu.cnmdpi.comresearchgate.net

Precision Control over Polymerization Parameters

Achieving precise control over the polymerization of L-Cystine NCA is essential for synthesizing well-defined polypeptides with predictable molecular weights and uniform chain lengths. This control hinges on carefully managing initiation, propagation, and termination events while mitigating side reactions. pku.edu.cnpku.edu.cndcu.ie

Strategies for Achieving Controlled Molecular Weight and Narrow Polydispersity

A primary goal in modern polymer chemistry is the synthesis of polymers with controlled molecular weights (MW) and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI or Đ). pku.edu.cnpku.edu.cnacs.org Several strategies have been developed to achieve this for NCA ROP.

Initiator Selection: The use of specific initiators like phenyl trimethylsilyl sulfide (PhS-TMS) enables the rapid and controlled ROP of a broad range of NCA monomers, yielding polypeptides with low PDI values, generally below 1.10. pku.edu.cn

Use of Additives: The addition of benzoic acid has been shown to suppress side reactions in the polymerization of thiol-bearing NCAs, leading to copolypeptides with high molecular weight and narrow molecular weight distributions. pku.edu.cnnih.govacs.org

Solvent Choice: As mentioned previously, the solvent medium is critical. Solvents like DCM are often preferred for their ability to temper the nucleophilicity of the thiol side chain and minimize undesirable reactions. pku.edu.cn

Temperature Control: Lowering the reaction temperature is a demonstrated method to reduce side reactions, affording better control over the polymerization and resulting in polymers with low PDI. mdpi.comresearchgate.net

Table 1: Summary of Strategies for Controlled ROP of Thiol-Bearing NCAs This interactive table summarizes key strategies and their effects on polymerization outcomes.

Strategy Key Component/Condition Observed Outcome References
Initiator System Phenyl Trimethylsilyl Sulfide (PhS-TMS) Controlled MW, low PDI (<1.10), rapid initiation. pku.edu.cn
Additive Benzoic Acid Suppresses side reactions, improved yield, high MW, narrow PDI. pku.edu.cnnih.govacs.org
Solvent Selection Dichloromethane (DCM) Reduced side reactions, higher yield compared to THF. pku.edu.cn

| Temperature | Low Temperature (e.g., 0 °C) | Reduced side reactions, low PDI (~1.1), better control. | mdpi.comresearchgate.netresearchgate.net |

Kinetic Studies and Determination of Chain Propagation Rate Constants

Understanding the kinetics of polymerization is fundamental to controlling the final polymer structure. Kinetic studies of NCA ROP often reveal complex behavior. For instance, the polymerization can exhibit a two-stage, Michaelis-Menten-type kinetic model, especially in solvents of low polarity. acs.org This involves a slow "nucleation" or initiation stage followed by a much faster propagation stage. acs.org

The rate of propagation is significantly influenced by the secondary structure of the growing polypeptide chain. acs.orgresearchgate.net It is known that helical structures can enhance polymerization rates, while the formation of β-sheet-like assemblies can reduce the propagation rate or even terminate chain growth. researchgate.net For example, in a study on S-(ethylsulfonyl)-dl-cysteine NCA, the reaction proceeded with a rate constant (kp) of up to 1.70 × 10-3 L mol-1 s-1. researchgate.net The kinetics can also show a strong dependence on the initial monomer concentration. acs.org In the normal amine mechanism, the formation of a salt between the intermediate carbamic acid and the propagating amino group can influence the reaction kinetics, sometimes leading to reaction orders higher than one. dcu.ie

Mitigation of Undesirable Side Reactions During ROP

A variety of side reactions can occur during NCA polymerization, which can lead to chain termination and a loss of control over the molecular weight and PDI. pku.edu.cnresearchgate.net These can include reactions with the solvent or impurities. researchgate.netdcu.ie For monomers with reactive side-chains like L-Cystine NCA, intramolecular reactions are a particular concern. pku.edu.cnnih.gov

For thiol-bearing NCAs, intramolecular isomerization is a significant side reaction that can compete with the desired polymerization pathway. pku.edu.cnnih.govacs.org Research on D-penicillamine NCA, an analogue of Cys-NCA, has shown that this undesirable reaction can be effectively suppressed. pku.edu.cnresearchgate.netresearchgate.net The most successful strategies involve the careful selection of reaction solvents and the use of an additive like benzoic acid. pku.edu.cnnih.govacs.org The presence of benzoic acid helps to lower the basicity of the reaction medium, which in turn disfavors the isomerization reaction, allowing for the generation of the desired polypeptide with improved yield and structural fidelity. pku.edu.cn

Addressing Physical Termination Induced by Polymer Aggregation and Secondary Structure Formation

A significant challenge in the ring-opening polymerization (ROP) of certain N-carboxyanhydrides (NCAs) is the occurrence of physical termination. Unlike chemical termination, which involves irreversible side reactions, physical termination arises when the growing polymer chain becomes insoluble or aggregates, preventing further monomer addition. This phenomenon is particularly prevalent in the polymerization of NCAs that yield polypeptides prone to forming strong, stable secondary structures, such as β-sheets.

Poly(L-cysteine) and its derivatives are known to adopt β-sheet conformations. mdpi.comacs.org Research on related monomers, such as S-ethylsulfonyl-l-cysteine NCA, has demonstrated that limitations in the achievable chain length are not due to chemical side reactions but are a direct consequence of physical termination driven by β-sheet assembly. researchgate.net As the polypeptide chains grow, they begin to organize into highly ordered antiparallel β-sheet structures, a conformation confirmed by Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy. researchgate.net This self-assembly leads to aggregation and precipitation of the polymer from the reaction medium, effectively halting the polymerization process by making the active chain-ends inaccessible to monomers. This aggregation-induced termination places a practical limit on the molecular weights that can be achieved for polypeptides that readily form these stable secondary structures.

Reactivity of Disulfide Bonds and Cross-linking During L-Cystine NCA ROP

The inherent disulfide bond in the L-cystine N-carboxyanhydride (L-Cystine NCA) monomer provides unique reactivity that can be harnessed for in-situ cross-linking. The bifunctional nature of this monomer, containing two NCA rings linked by a disulfide bridge, allows it to act as a cross-linking agent during polymerization. mdpi.comnih.gov Furthermore, the disulfide bonds themselves can participate in exchange reactions, offering another pathway for modifying the polymer structure during or after polymerization. acs.orgacs.org

Controlled In-situ Cross-linking via Disulfide Bridge Formation

A primary application of L-Cystine NCA in ROP is to serve as a cross-linker for the formation of core-cross-linked star polymers or nanogels. nih.govhep.com.cn This is typically achieved through an "arms-first" methodology. In this process, linear polymer "arms," which act as macroinitiators, are synthesized first. These arms are often hydrophilic polymers like poly(ethylene glycol) (PEG-NH2) or other polypeptides such as poly(Nε-Z-l-lysine). nih.govnih.gov

Once the linear arms are formed, the L-cystine di-NCA monomer is introduced into the reaction. mdpi.commdpi.com The polymerization of the bifunctional L-Cystine NCA from the chain ends of the linear arms results in the formation of a cross-linked core, effectively linking the arms together into a star-shaped architecture. nih.govnih.gov This one-pot synthesis strategy allows for the creation of well-defined, reduction-sensitive nanostructures, as the disulfide cross-links within the core can be cleaved under reducing conditions. nih.gov Qiao and coworkers utilized this approach to prepare poly(l-lysine)-block-poly(l,l-cystine) star copolymers that formed spherical assemblies capable of encapsulating drugs. nih.gov

Component Function Example Material Resulting Structure Reference
MacroinitiatorForms the "arms" of the star polymerPoly(Nε-Z-l-lysine) (PZLL)Core-cross-linked star polymer nih.govmdpi.com
MacroinitiatorForms the "arms" of the star polymerPoly(ethylene glycol) amine (PEG-NH2)Micellar "nanogels" nih.gov
Cross-linkerForms the cross-linked coreThis compoundPZLL-arm-PLC-core nih.govmdpi.com

Investigation of Disulfide Exchange Reactions During Polymerization and Post-Polymerization

Beyond its role as a direct cross-linker, the disulfide bond within the polymer structure can undergo exchange reactions, particularly in the presence of thiols or under certain thermal conditions. These thiol-disulfide exchange reactions can lead to a rearrangement of the polymer architecture and the formation of new cross-links. acs.orghep.com.cn

Studies on OEGylated poly(L-cysteine) derivatives, where the oligo(ethylene glycol) (OEG) side chains were attached via a disulfide bond, have provided insight into this behavior. The resulting polymers exhibited irreversible thermal-responsive properties in aqueous solutions. acs.orgacs.org This irreversibility was attributed to cross-linking that occurred due to disulfide bond exchange reactions upon heating. acs.org The thermal-induced sol-gel transition of block copolymers containing these OEGylated poly(L-cysteine) segments was also found to be irreversible, a phenomenon caused by the same disulfide exchange reactions. acs.orgacs.org These findings highlight that disulfide bonds, while providing a useful tool for initial cross-linking, can also introduce dynamic changes to the polymer network post-polymerization, leading to materials with unique, interchangeable, and multi-responsive properties. acs.orgacs.org

Polymer System Stimulus Observed Phenomenon Attributed Cause Reference
OEGylated poly(L-cysteine)TemperatureIrreversible phase transitionCross-linking from disulfide bond exchanges acs.org
PEG-b-poly-EGx-L-cysteine diblocksTemperatureIrreversible sol-gel transitionDisulfide bond exchanging reactions acs.orgacs.org

Polypeptide Architecture and Functionalization Derived from L Cystine Nca

Homopolymerization of L-Cystine N-Carboxyanhydride: Synthesis of Poly(L-Cystine)

The homopolymerization of this compound (L-Cystine NCA) is distinct from that of monofunctional NCAs. Due to the presence of two NCA rings per cystine molecule, its polymerization inherently leads to the formation of cross-linked networks rather than linear chains. This process is leveraged to create polypeptide-based hydrogels and nanogels. researchgate.net

The synthesis is typically conducted via ROP, where an initiator attacks one of the NCA rings, leading to its opening and the formation of a propagating chain end. This chain end can then react with NCA functionalities on other cystine monomers, resulting in a three-dimensional polymer network. The disulfide bond within the cystine unit is preserved during this process, imparting redox-responsiveness to the resulting material. These cross-linked poly(L-Cystine) structures are often insoluble in most common solvents due to their network architecture. mdpi.com The density of cross-linking can be controlled by copolymerizing the L-Cystine NCA with a monofunctional NCA, allowing for tunable swelling properties and degradation profiles.

Historically, early attempts to polymerize Cysteine NCA often resulted in heavily cross-linked products due to the spontaneous oxidation of thiol groups, leading to disulfide formation. mdpi.com The use of the pre-formed disulfide-linked L-Cystine NCA provides a more controlled method to introduce these cross-links directly and intentionally during polymerization. researchgate.net

Design and Synthesis of Block Copolymers Incorporating L-Cystine NCA

While L-Cystine NCA itself is primarily used for cross-linking, linear polypeptide blocks containing cysteine residues are fundamental building blocks for advanced copolymers. These are synthesized using L-cysteine NCA where the thiol side group is protected. Common protecting groups include S-tert-butylmercapto (tBM), S-trityl (Trt), S-benzyloxycarbonyl (Cbz or Z), and S-o-nitrobenzyl (NB). mdpi.commdpi.com After polymerization, the protecting group can be removed to reveal the reactive thiol, enabling disulfide cross-linking or other modifications.

Amphiphilic block copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic polypeptide block derived from cysteine have been extensively studied. The synthesis is typically achieved by using an amine-terminated PEG (PEG-NH2) as a macroinitiator for the ROP of a protected L-cysteine NCA. mdpi.comnih.govnih.gov This "grafting-from" approach allows for the creation of well-defined diblock (PEG-b-PCys) or triblock (PCys-b-PEG-b-PCys) copolymers. nih.govnih.gov

These amphiphilic copolymers self-assemble in aqueous solutions to form various nanostructures, such as micelles or vesicles, with a hydrophobic polypeptide core and a hydrophilic PEG corona. nih.gov The PEG shell provides stealth properties, enhancing biocompatibility. After deprotection of the cysteine residues, the core or shell can be cross-linked through disulfide bond formation, significantly improving the stability of the nanostructures. nih.gov

Table 1: Examples of Amphiphilic PEG-Polypeptide Block Copolymers
Copolymer StructureProtected Cysteine MonomerMacroinitiatorResulting ArchitectureReference
PEG-b-Poly(L-cysteine)S-tert-butylmercapto-L-Cys NCAmPEO-NH₂Diblock mdpi.com
PEG-b-Poly(L-cysteine)S-(o-nitrobenzyl)-L-cysteine NCAPEG-NH₂Diblock mdpi.commdpi.com
PCys-b-PEG-b-PCysS-benzyloxycarbonyl-L-cysteine NCAH₂N-PEG-NH₂Triblock nih.gov
PEG-b-Poly(L-EG2MA-C)L-EG2MA-C NCAmPEG45-NH₂Diblock nih.gov

Polypeptide-polypeptide block copolymers are synthesized by the sequential ROP of two different NCA monomers. nih.gov To create a block copolymer containing a poly(L-cysteine) segment, a homopolypeptide is first synthesized from a non-cysteine NCA. The resulting amino-terminated polypeptide chain then acts as a macroinitiator for the polymerization of a protected L-cysteine NCA. nih.govnih.gov

For instance, a poly(L-lysine)-block-poly(L-cysteine) (PLys-b-PCys) copolymer can be synthesized by first polymerizing Nε-benzyloxycarbonyl-L-lysine NCA (Z-Lys-NCA) and then using the resulting poly(Z-Lys) to initiate the ROP of S-benzyl-L-cysteine NCA (Bzl-Cys-NCA). nih.gov This sequential addition allows for precise control over the length of each block. Such copolymers combine the functionalities of both polypeptide blocks, for example, the cationic nature of deprotected PLys and the redox activity of PCys, making them suitable for applications requiring complex biological interactions. Another example includes poly(L-cysteine)-b-poly(L-lactide) (PLC-b-PLLA), created by using an amino-terminated PLLA to initiate the ROP of a protected cysteine NCA. nih.gov

The incorporation of cysteine segments alongside other functional amino acids allows for the design of multi-stimuli-responsive polymers. A prominent example is the synthesis of terpolymers containing poly(L-histidine) (PHis) and poly(L-cysteine) (PCys) blocks, often with an initial PEG block (e.g., PEO-b-PHis-b-PCys). mdpi.comresearchgate.net

In these systems:

pH-Responsiveness is conferred by the PHis block, which undergoes a hydrophobic-to-hydrophilic transition upon protonation of its imidazole (B134444) rings at acidic pH (pKa ~6.5).

Redox-Responsiveness is provided by the PCys block, which can form disulfide cross-links under oxidative conditions and be cleaved in a reducing environment (e.g., in the presence of glutathione). researchgate.netmdpi.com

Photo-responsive copolymers have also been developed using S-(o-nitrobenzyl)-L-cysteine NCA. mdpi.comrsc.org The o-nitrobenzyl group can be cleaved upon UV irradiation, revealing the free thiol group. mdpi.comacs.org This photocleavage can trigger changes in polymer solubility and lead to the disassembly of nanostructures. rsc.org By combining these different responsive monomers, polymers sensitive to pH, redox conditions, and light can be engineered.

Table 2: Research Findings on Multi-responsive Copolymers
Copolymer SystemResponsive MoietiesStimuliObserved EffectReference
mPEO-b-PHis-b-PCysPoly(L-histidine), Poly(L-cysteine)pH, RedoxpH-induced swelling/transition and redox-cleavable disulfide cross-links. mdpi.comresearchgate.netmlz-garching.de
PNBC-b-PEOPoly(S-(o-nitrobenzyl)-L-cysteine)Light (UV)Photocleavage of o-nitrobenzyl groups, leading to size reduction of nanoparticles. mdpi.com
(PCys-g-PNIPAM)-b-(PCys-NB)PNIPAM, Poly(cysteine-2-nitrobenzyl)Temperature, Light (UV)LCST phase behavior and photo-triggered disruption of vesicular structures. rsc.org
OEGylated Poly(L-cysteine)Thioethers in side-chainsOxidationSecondary structure transition from β-sheet to random coil; triggered micelle disassembly. nih.gov

Graft and Branched Polypeptide Architectures for Enhanced Functionality

Beyond linear copolymers, L-Cystine NCA and its monomeric counterpart are instrumental in creating more complex, non-linear architectures such as star-shaped and hyperbranched polypeptides.

Star-Shaped Polymers: Core-cross-linked star (CCS) polymers can be synthesized using a one-pot, "arm-first" strategy. rsc.org In this approach, linear polypeptide "arms" (e.g., poly(γ-benzyl-L-glutamate) or poly(Nε-Z-L-lysine)) are first synthesized via ROP. Subsequently, L-Cystine NCA is added to the reaction. mdpi.comrsc.org The living arms initiate the polymerization of the bifunctional L-Cystine NCA, which acts as a cross-linker, forming a central, cross-linked core from which the arms radiate. mdpi.comdcu.ie This method allows for the preparation of highly functionalized star polymers with a defined number of arms and a reactive core. rsc.org

Hyperbranched Polymers: Research has shown that the ROP of unprotected L-cysteine NCA can lead to hyperbranched structures. pku.edu.cn The thiol group in the side chain of cysteine is nucleophilic enough to initiate the polymerization of other NCA monomers. pku.edu.cn This makes the monomer an "inimer" (a monomer that is also an initiator), resulting in a branched, tree-like architecture rather than a linear chain. This approach provides a direct, protection-free route to highly functional, branched polypeptides.

Advanced Post-Polymerization Modification Strategies for L-Cystine Derived Polypeptides

The true versatility of cysteine-containing polypeptides lies in the rich chemistry of the thiol side chain, which is typically revealed by a deprotection step following polymerization. This enables a wide array of post-polymerization modifications (PPMs).

A primary PPM strategy is the oxidation of thiol groups to form disulfide bonds. This is widely used to cross-link the core or shell of self-assembled nanostructures, enhancing their stability. nih.gov This cross-linking is reversible in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866), a key feature for controlled-release applications. mdpi.com

Beyond disulfide formation, the thiol group is a versatile handle for covalent conjugation. It can readily react with various electrophilic species under mild conditions. nih.gov Common modification reactions include:

Thiol-Michael Addition: Reaction with maleimides or vinyl sulfones to attach drugs, targeting ligands, or other polymers. pku.edu.cn

Thiol-Ene Reactions: Coupling with molecules containing double bonds. pku.edu.cn

SN2 Reactions: Nucleophilic substitution with alkyl halides. pku.edu.cnacs.org

Nitrosylation: Reaction to form S-nitrosothiols, which can release nitric oxide. pku.edu.cnacs.org

Thiol-Disulfide Exchange: Reaction with other disulfide-containing molecules to form new conjugates. acs.org

These PPM strategies provide a powerful toolkit to transform a relatively simple polypeptide backbone into a highly complex and functional macromolecule tailored for specific applications. nih.govacs.org

Thiol-Mediated Functionalization (e.g., Michael Addition, SN2 Reactions)

The generation of free thiol groups from the disulfide bridges of poly(L-cystine) is a gateway to a multitude of covalent modification strategies. The high nucleophilicity of the thiol group makes it an excellent candidate for reactions with various electrophiles, enabling the introduction of a wide range of functionalities. mdpi.com Two of the most prominent thiol-mediated reactions are Michael addition and SN2 reactions. pku.edu.cnresearchgate.net

Michael Addition: This reaction involves the addition of a nucleophile, in this case, the thiolate anion, to an α,β-unsaturated carbonyl compound. researchgate.net This method is highly efficient for conjugating various molecules to the polypeptide backbone. For instance, researchers have successfully grafted different side groups onto poly(L-cysteine) derivatives through Michael-type thiol-ene additions. mdpi.comrsc.org This approach allows for the creation of comb-like graft polypeptides with tunable properties. rsc.org The reaction is often characterized by its high yield and specificity, proceeding under mild conditions. rsc.org Fatty acid nitroalkene derivatives have also been shown to react with cysteine via a Michael addition mechanism. researchgate.net

SN2 Reactions: The thiol group can also act as a potent nucleophile in SN2 reactions, readily displacing leaving groups from alkyl halides and other suitable electrophiles. acs.orgnih.gov This strategy has been employed for the S-alkylation of cysteine residues, allowing for the covalent attachment of various functional moieties. nih.gov For example, a new thioether-bearing polypeptide was developed through an SN2 reaction involving a cysteine residue, where a cholesterol moiety was conjugated to the thiol group. scienceopen.com These post-polymerization modifications are highly efficient and provide a straightforward method for generating functional polypeptides. pku.edu.cnresearchgate.net

A summary of representative thiol-mediated functionalization reactions on cysteine-containing polypeptides is presented in the table below.

Reaction Type Reagents Resulting Functionality Key Features Reference(s)
Michael Additionα,β-unsaturated carbonyls (e.g., acrylates, maleimides)Thioether linkageHigh efficiency, mild conditions, used for grafting side chains. mdpi.comrsc.orgrsc.org
SN2 ReactionAlkyl halides, epoxidesThioether linkage, sulfonium (B1226848) ionsEfficient post-polymerization modification, introduces diverse functional groups. pku.edu.cnacs.orgnih.govscienceopen.com
Thiol-Ene "Click" ChemistryAlkenes (e.g., norbornene), photoinitiatorThioether linkageHigh selectivity, rapid kinetics, insensitive to oxygen and moisture. rsc.orgmdpi.comresearchgate.net
Thiol-Yne "Click" ChemistryAlkynesDivinyl sulfide (B99878)High efficiency, creates cross-linked structures. nih.gov

Oxidation and Alkylation Reactions on Sulfur-Containing Pendant Groups

The sulfur-containing side chains of polypeptides derived from L-cystine NCA are amenable to a variety of chemical transformations, most notably oxidation and alkylation, which can significantly alter the material's properties. nih.govacs.org

Oxidation: The thioether groups within the polypeptide side chains can be oxidized to form sulfoxides and sulfones. nih.govsemanticscholar.org This transformation leads to a significant increase in the polarity and hydrophilicity of the polymer. rsc.org For example, a hydrophobic poly(S-allyl-L-cysteine) that forms β-sheets can be converted into a water-soluble and disordered poly(alliin) upon oxidation to the sulfoxide (B87167). nih.gov This change in solubility and conformation can be harnessed to create environmentally responsive materials. nih.gov Similarly, the oxidation of poly(carboxyethyl-L-cysteine) to its sulfoxide resulted in a conformational switch from a β-sheet to a disordered state. acs.orgnih.gov The oxidation of sulfur in poly(L-methionine) to poly(L-methionine sulfoxide) or poly(L-methionine sulfone) also influences the polypeptide's conformation. semanticscholar.org

Alkylation: Alkylation of the thioether side chains provides another avenue for functionalization and property modulation. acs.orgnih.gov Reaction with alkylating agents like alkyl halides can convert the neutral thioether into a charged sulfonium ion. nih.govacs.org This modification can induce a conformational change, for instance, from an α-helix to a random coil, and can also impact the polymer's solubility. acs.org These reactions are often reversible, allowing for the development of "switchable" materials whose properties can be toggled by chemical stimuli. nih.gov

The table below summarizes the effects of oxidation and alkylation on sulfur-containing polypeptide side chains.

Reaction Reagent(s) Product Effect on Polypeptide Properties Reference(s)
OxidationHydrogen peroxide (H₂O₂)Sulfoxide, SulfoneIncreased polarity and hydrophilicity, conformational changes (e.g., β-sheet to random coil). acs.orgnih.govsemanticscholar.orgrsc.org
AlkylationAlkyl halidesSulfonium ionIncreased charge, conformational changes (e.g., α-helix to random coil), altered solubility. acs.orgnih.govacs.org

Controlled Cleavage of Disulfide Bridges for Thiol Generation and Material Responsiveness

A key feature of polymers derived from L-cystine NCA is the presence of disulfide bonds in the side chains. These bonds are not merely structural elements but are dynamic covalent bonds that can be cleaved under specific conditions, leading to the generation of free thiol groups and enabling material responsiveness. rsc.orgmdpi.com

The cleavage of disulfide bonds is most commonly achieved through reduction. mdpi.com This can be triggered by various reducing agents, with dithiothreitol (DTT) and glutathione (GSH) being the most frequently used in biological and biomimetic systems. hep.com.cn The significant difference in the concentration of GSH between the extracellular and intracellular environments makes disulfide-containing materials particularly attractive for targeted drug delivery, as the bonds can remain stable in the bloodstream but be cleaved within the reducing environment of a cell. hep.com.cn

The generation of thiols via disulfide cleavage can lead to a variety of responses in the material. For instance, in cross-linked hydrogels or micelles, disulfide bond cleavage can lead to the disassembly of the structure, resulting in the release of an encapsulated payload. hep.com.cnmdpi.com This redox-responsive behavior has been extensively explored for the development of controlled drug delivery systems. mdpi.com The process is often reversible; the newly formed thiols can be re-oxidized to reform disulfide bonds, allowing for reversible sol-gel transitions and self-healing properties. rsc.orgmdpi.com

The cleavage can also be induced by nucleophilic attack. For example, L-cysteine itself can act as a nucleophile to cleave disulfide bonds, a process that can be catalyzed by mechanical force. researchgate.net

Stimulus/Reagent Mechanism Outcome Application Reference(s)
Reducing Agents (e.g., DTT, GSH)Reduction of disulfide to two thiolsDisassembly of cross-linked structures, release of encapsulated agents.Drug delivery, responsive materials. hep.com.cnmdpi.com
Nucleophiles (e.g., L-cysteine)Thiol-disulfide exchangeCleavage of disulfide bond, formation of new mixed disulfide.Dynamic covalent chemistry, self-healing materials. researchgate.net
Light, Heat, Mechanical ForceRadical formation or bond deformationDisulfide bond scission.Stimuli-responsive materials. rsc.orgmdpi.com

Integration of "Click" Chemistry and Other Orthogonal Conjugation Techniques

The functionalization of polypeptides derived from L-cystine NCA is greatly enhanced by the integration of "click" chemistry and other orthogonal conjugation techniques. researchgate.netsigmaaldrich.cn These methods offer high efficiency, selectivity, and biocompatibility, allowing for the precise construction of complex and functional biomaterials. sigmaaldrich.cn

"Click" Chemistry: The term "click" chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. sigmaaldrich.cn For sulfur-containing polypeptides, thiol-based click reactions are particularly relevant. nih.gov

Thiol-ene and Thiol-yne Reactions: The free thiol groups generated from disulfide cleavage are excellent partners for thiol-ene and thiol-yne reactions. nih.govmdpi.com In the thiol-ene reaction, a thiol adds across a double bond, typically an alkene like a norbornene, often initiated by light. mdpi.comtuwien.at This reaction is known for its fast kinetics and insensitivity to oxygen, making it suitable for creating hydrogels and other cross-linked structures under mild, cell-friendly conditions. researchgate.net Thiol-yne reactions, involving the addition of thiols to alkynes, are also highly efficient for creating covalent linkages. nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): While not directly involving the thiol group, CuAAC is a cornerstone of click chemistry that can be used in conjunction with L-cystine-based polymers. sigmaaldrich.cn For example, azide (B81097) or alkyne functionalities can be introduced into the polypeptide through other reactive handles, allowing for subsequent conjugation with a wide variety of molecules. mdpi.com

Orthogonal Conjugation: Orthogonality in this context means that multiple, distinct chemical reactions can be performed in the same pot without interfering with one another. researchgate.net This allows for the sequential or simultaneous introduction of different functionalities onto the polypeptide scaffold. For instance, after generating thiols from the disulfide bridges, one could perform a thiol-ene reaction to introduce one type of molecule, and then use a different, non-interfering reaction (e.g., modifying an amino group on a lysine (B10760008) residue elsewhere in the polymer) to attach a second type of molecule. rsc.org This approach enables the creation of multifunctional materials with precisely controlled architectures and properties. acs.orgnih.gov

The ability to target specific cysteine residues for modification, even in the presence of other reactive amino acids, is a key aspect of orthogonal bioconjugation. researchgate.netrsc.org This selectivity is crucial for constructing well-defined protein-polymer conjugates and other complex biomaterials. acs.orgnih.govrsc.org

Advanced Polypeptide Materials and Supramolecular Structures Derived from L Cystine Nca

Engineering of Stimuli-Responsive Polypeptides and Systems

Stimuli-responsive polypeptides derived from L-cystine NCA can undergo significant changes in their physical and chemical properties in response to specific environmental triggers. This responsiveness is engineered into the polymer structure through the incorporation of functional groups that are sensitive to pH, redox conditions, temperature, or light.

pH-Responsive Systems and their Underlying Mechanisms

Polypeptides containing ionizable side chains derived from or attached to poly(L-cysteine) backbones exhibit pH-responsive behavior. The underlying mechanism is the protonation or deprotonation of these functional groups, which alters the polymer's charge, solubility, and conformation.

One common approach to impart pH sensitivity is to incorporate amino acids with ionizable side chains, such as histidine, into copolymers with L-cysteine derivatives. For instance, block copolymers of poly(ethylene oxide) (PEO) and poly(L-histidine) (PHis) with a poly(L-cysteine) block can exhibit distinct conformational changes in response to pH variations. nih.gov At higher pH values, the imidazole (B134444) rings of the histidine residues are deprotonated, leading to a more hydrophobic character and favoring the formation of β-turn secondary structures. nih.gov As the pH is lowered, protonation of the imidazole groups leads to electrostatic repulsion, causing a transition to a more soluble random coil conformation. nih.gov

Another strategy involves the post-polymerization modification of the thiol groups of poly(L-cysteine) with molecules containing tertiary amines. For example, N,N-dimethylaminoethyl acrylate (B77674) can be attached to the poly(L-cysteine) backbone via a thiol-ene reaction. nih.govnih.gov The resulting polymer is soluble at low pH due to the protonation of the tertiary amine groups. As the pH increases above the pKa of the amine, it becomes deprotonated and hydrophobic, leading to precipitation of the polymer. nih.govnih.gov

These pH-induced changes in secondary structure and solubility can be harnessed for various applications. The transition from a collapsed to a swollen state, or the disassembly of self-assembled structures, can be triggered by the pH changes often found in specific biological environments, such as tumor tissues or endosomal compartments. nih.gov

Table 1: Examples of pH-Responsive Polypeptides Derived from L-Cystine NCA

Polymer SystempH-Responsive MoietyMechanism of ResponseObserved ChangepH Range of Response
mPEO-b-P(tBM-L-Cys)-b-P(His)Poly(L-histidine) blockProtonation/deprotonation of imidazole ringsConformational transition from β-turn to random coilBelow pH 7
PLC-g-DMAEAN,N-dimethylaminoethyl acrylate graftsProtonation/deprotonation of tertiary amine groupsReversible precipitation/dissolution7.5 - 9.7

Reduction-Responsive Systems based on Disulfide Cleavage

The inherent disulfide bond in the L-cystine monomer provides a natural handle for creating reduction-responsive systems. These systems are designed to be stable under normal physiological conditions but can be cleaved in environments with high concentrations of reducing agents, such as glutathione (B108866) (GSH), which is found at elevated levels inside cells and in the tumor microenvironment.

The fundamental mechanism involves the cleavage of disulfide bonds (-S-S-) into two thiol groups (-SH) via a thiol-disulfide exchange reaction. mdpi.com This cleavage can lead to the degradation of crosslinked hydrogels or the disassembly of self-assembled nanostructures, triggering the release of encapsulated cargo. nih.govnih.gov

For example, hydrogels can be formed by crosslinking polymer chains with disulfide-containing molecules. These hydrogels are stable in physiological fluids but will degrade upon exposure to reducing agents like dithiothreitol (B142953) (DTT) or GSH. nih.gov The rate of degradation can be controlled by the crosslinking density and the concentration of the reducing agent. mdpi.com Studies have shown that the degradation of such hydrogels can occur via a combination of diffusion-driven swelling, due to partial de-crosslinking, and dissolution-driven erosion, as polymer chains are released from the surface. nih.gov

Similarly, amphiphilic block copolymers containing disulfide linkages can self-assemble into micelles or vesicles. These nanostructures can encapsulate therapeutic agents and release them upon entering a reducing environment where the disulfide bonds are cleaved, leading to the disassembly of the carrier.

Table 2: Research Findings on Reduction-Responsive Systems

Polymer SystemCrosslinker/LinkageReducing AgentObserved Effect
Poly[acrylamide-co-acrylonitrile-co-bis(acryloyl)cystamine] microgelsN,N'-bis(acryloyl)cystamine (disulfide crosslinker)Glutathione (GSH)Degradation of microgels via swelling and erosion
Keratin hydrogelsIntermolecular disulfide bondsCysteineCleavage of disulfide bonds and gel dissolution
Doxorubicin-loaded folic acid-poly(L-cysteine) nanoparticlesDisulfide bonds within the polymer backboneDithiothreitol (DTT)Enhanced drug release

Thermo-Responsive Behaviors (e.g., LCST) and Associated Irreversible Phase Transitions

Thermo-responsive behavior, particularly the exhibition of a lower critical solution temperature (LCST), can be engineered into poly(L-cysteine)-based materials through the grafting of appropriate side chains. The LCST is the temperature above which a polymer becomes insoluble in a solvent. This phase transition is typically reversible.

A common method to achieve this is by modifying the thiol side chains of poly(L-cysteine) with oligo(ethylene glycol) (OEG) moieties. acs.org The thermo-responsive properties of these OEGylated poly-L-cysteine polypeptides can be tuned by varying the length of the OEG side chains. acs.org For instance, polypeptides with shorter OEG chains (e.g., x=3-5 ethylene (B1197577) glycol units) can display reversible thermo-responsive properties in water. acs.org Below the LCST, the polymer chains are hydrated and soluble. As the temperature is increased, the hydrogen bonds between the OEG units and water molecules are disrupted, leading to dehydration, chain collapse, and aggregation. mdpi.com

In some cases, the thermo-responsive behavior of poly(L-cysteine) derivatives can be irreversible. This is often attributed to the strong tendency of the polypeptide backbone to form stable β-sheet structures upon heating. nih.gov Once these ordered secondary structures are formed, they can become "kinetically trapped," preventing the polymer from redissolving upon cooling. nih.gov This irreversible thermal response has been observed in copolymers of poly(L-cysteine) grafted with N,N-dimethylaminoethyl acrylate. nih.gov

Table 3: Thermo-Responsive Behavior of L-Cystine NCA-Derived Polypeptides

Polymer SystemThermo-Responsive MoietyLCST (°C)Phase Transition Behavior
Poly-EG3MA-COligo(ethylene glycol) side chains (x=3)TunableReversible
Poly-EG5MA-COligo(ethylene glycol) side chains (x=5)TunableReversible
PLC-g-DMAEAN,N-dimethylaminoethyl acrylate graftsNot specifiedIrreversible

Photoresponsive Polypeptides from L-Cysteine NCA Derivatives

Photoresponsive polypeptides can be synthesized from L-cysteine NCA derivatives by incorporating photolabile protecting groups onto the thiol side chains. A widely used photolabile group is the o-nitrobenzyl (ONB) group. nih.gov Copolymers containing S-(o-nitrobenzyl)-L-cysteine can be designed to undergo specific chemical transformations upon irradiation with UV light.

The mechanism of photoresponse involves the photocleavage of the o-nitrobenzyl group from the cysteine side chain. nih.govupenn.edu This cleavage is typically induced by UV irradiation at a specific wavelength (e.g., 365 nm) and results in the formation of a free thiol group and an o-nitrosobenzaldehyde byproduct. nih.govupenn.edu This conversion changes the chemical nature of the polypeptide, making it more hydrophilic or enabling further reactions of the newly exposed thiol groups.

For example, amphiphilic block copolymers of poly(ethylene glycol) and poly(S-(o-nitrobenzyl)-L-cysteine) (PNBC-b-PEO) can self-assemble into nanoparticles in aqueous solution. nih.gov Upon UV irradiation, the hydrophobic PNBC core is gradually cleaved, leading to a reduction in the size of the nanoparticles and the controlled release of encapsulated molecules. nih.gov The extent of release can be controlled by the duration of the light exposure. nih.gov

Table 4: Characteristics of Photoresponsive Polypeptides from L-Cysteine NCA Derivatives

Polymer SystemPhotolabile GroupWavelength of Irradiation (nm)Observed Response
PNBC-b-PEOo-nitrobenzyl365Photocleavage of the ONB group, reduction in nanoparticle size
o-nitrobenzyl ester compoundso-nitrobenzyl365Decomposition of the ester

Self-Assembly of L-Cystine NCA-Derived Amphiphilic Copolymers

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can spontaneously self-assemble in selective solvents to form a variety of ordered nanostructures. When derived from L-cystine NCA, these copolymers combine the structural versatility of polypeptides with the ability to form functional nanomaterials.

Formation of Polymeric Micelles and Vesicles

In an aqueous environment, amphiphilic block copolymers with a hydrophilic block, such as poly(ethylene glycol) (PEG), and a hydrophobic block, such as a poly(L-cysteine) derivative, will self-assemble to minimize the unfavorable interactions between the hydrophobic segments and water. This process leads to the formation of core-shell structures, most commonly polymeric micelles and vesicles (polymersomes). mdpi.com

Polymeric micelles are typically spherical structures with a hydrophobic core and a hydrophilic corona. mdpi.com The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can prevent non-specific interactions with biological components. oyama-ct.ac.jp

Vesicles, or polymersomes, are hollow spheres with an aqueous core enclosed by a bilayer membrane formed by the amphiphilic copolymers. mdpi.comnih.gov This structure allows for the encapsulation of both hydrophilic substances in the aqueous core and hydrophobic molecules within the membrane.

The morphology of the self-assembled structures (e.g., spherical micelles, cylindrical micelles, or vesicles) is influenced by several factors, including the relative block lengths of the hydrophilic and hydrophobic segments, the total molecular weight of the copolymer, and the preparation method. mdpi.comresearchgate.net For example, as the proportion of the hydrophobic block increases, a transition from spherical micelles to cylindrical micelles and then to vesicles is often observed.

Table 5: Self-Assembled Structures from L-Cystine NCA-Derived Copolymers

Copolymer SystemHydrophilic BlockHydrophobic BlockSelf-Assembled Structure
PNBC-b-PEOPoly(ethylene glycol)Poly(S-(o-nitrobenzyl)-L-cysteine)Spherical nanoparticles (micelles)
PEG-b-poly(L-cysteine) derivativesPoly(ethylene glycol)Poly(L-cysteine) with hydrophobic modificationsMicelles and vesicles

Control over Nanoparticle Formation and Morphological Diversity

The polymerization of L-Cystine NCA and its derivatives is a powerful method for creating polypeptide-based nanoparticles with controllable size and diverse morphologies. The formation of these nanostructures is typically driven by the self-assembly of amphiphilic block copolymers, where a hydrophilic block directs aqueous solubility and a hydrophobic poly(L-cysteine) block forms the core.

Researchers have demonstrated that block copolymers synthesized from a protected S-(o-nitrobenzyl)-L-cysteine N-carboxyanhydride (NBC-NCA) can self-assemble into spherical nanoparticles in aqueous solutions. nih.govresearchgate.net The morphology and size of these nanoparticles can be precisely controlled by manipulating various factors, including the block copolymer composition, the ratio of hydrophilic to hydrophobic blocks, and the conditions of the self-assembly process, such as solvent and temperature. nih.govmdpi.com For instance, amphiphilic hybrid copolypeptides incorporating poly(L-cysteine) have been shown to form micellar structures in aqueous media, with a hydrophobic core composed of the polypeptide segments. mdpi.com

One effective technique for producing polypeptide nanoparticles is miniemulsion polymerization. This method allows for the polymerization of water-sensitive NCAs within stabilized droplets in an aqueous continuous phase. researchgate.net By optimizing reaction conditions, nanoparticles of a defined size, such as 220 nm, can be reliably produced from NBC-NCA. researchgate.net A key feature of using L-cysteine derivatives is the ability to induce post-assembly modifications. For example, the o-nitrobenzyl protecting groups can be cleaved upon UV irradiation, leading to the in-situ formation of disulfide bonds between polypeptide chains. nih.govresearchgate.net This cross-linking process stabilizes the nanoparticle structure and can induce morphological changes, such as particle shrinkage. researchgate.net

The table below summarizes key findings in the controlled formation of nanoparticles from L-Cysteine NCA derivatives.

Monomer DerivativePolymerization/Assembly MethodResulting MorphologyKey Control ParametersPost-Assembly ModificationRef.
S-(o-nitrobenzyl)-L-cysteine NCARing-Opening Polymerization & Self-AssemblySpherical NanoparticlesBlock copolymer compositionUV-induced deprotection and disulfide cross-linking nih.gov
S-(o-nitrobenzyl)-L-cysteine NCAMiniemulsion PolymerizationSpherical Nanoparticles (~220 nm)Process optimizationUV-induced cross-linking and particle shrinkage researchgate.net
S-tert-butyldithio-L-Cys NCARing-Opening Polymerization & Self-AssemblyCore-Shell NanoparticlesPEG macroinitiator, solvent conditionsDeprotection of disulfide bonds nih.gov
S-tert-butyl-L-cysteine NCARing-Opening Polymerization & Self-AssemblyMicellar StructuresTopology of the polypeptide chainDisulfide cross-linking for stabilization mdpi.com

Polymerization-Induced Self-Assembly (PISA) Approaches for Scalable Nanostructure Production

Polymerization-Induced Self-Assembly (PISA) has emerged as a highly efficient, one-pot strategy for the scalable production of block copolymer nanoparticles with various morphologies. researchgate.net The ROP of NCAs can be integrated into a PISA process (NCA-PISA), where a soluble macroinitiator is chain-extended with an NCA monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in-situ self-assembly into well-defined nanostructures. researchgate.net

NCA-PISA offers a versatile platform for fabricating biodegradable polymer vesicles, spheres, and other nano-objects directly in solution. researchgate.net The final morphology of the resulting nanoparticles is governed by key polymerization parameters, such as the initial solids content and the degree of polymerization of the core-forming polypeptide block (i.e., the initiator-to-monomer ratio). researchgate.net For example, polymer vesicles can be specifically fabricated by adjusting the ratio of a PEG-NH2 macroinitiator to an L-phenylalanine-NCA monomer to 1:20 at a 20% solids content. researchgate.net This approach streamlines the production of polypeptide nanostructures, avoiding the need for complex, multi-step procedures and post-polymerization processing. The ability to conduct the polymerization in an open-to-air setup further enhances its scalability and practicality for large-scale production. researchgate.net Aqueous ROPISA has also been developed, providing a green chemistry approach to creating amino acid-based nanomaterials. researchgate.net

Development of Polypeptide-Based Hydrogels and Organogels

Synthesis of Disulfide-Cross-linked Polypeptide Hydrogels

Polypeptide-based hydrogels cross-linked by disulfide bonds are a significant class of biomaterials due to their stimuli-responsive nature, which mimics biological systems. The synthesis of these hydrogels from L-Cystine NCA involves a multi-step process rooted in controlled polymerization and subsequent cross-linking chemistry. nih.gov

The typical synthetic route begins with the ring-opening polymerization of an L-Cysteine NCA monomer where the thiol side group is protected (e.g., with a carboxybenzyl group). nih.gov This step is crucial as the unprotected thiol group can interfere with the NCA polymerization. Using a suitable initiator, this polymerization yields well-defined poly(L-cysteine) chains. Following polymerization, the protecting groups are removed to expose the free thiol groups on the polypeptide backbone. nih.gov

The final step is the formation of the hydrogel network through oxidative cross-linking. The oxidation of the thiol groups leads to the formation of intermolecular disulfide bonds, which act as covalent cross-links between the polypeptide chains. nih.gov This process transforms the polymer solution into a three-dimensional hydrogel network. The mechanical properties and swelling behavior of the resulting hydrogel can be tuned by controlling the polymer concentration and the efficiency of the cross-linking reaction. researchgate.netnih.gov

Design and Characterization of Injectable and Self-Healing Hydrogel Systems

The dynamic and reversible nature of disulfide bonds is the key to designing injectable and self-healing hydrogels. mdpi.com These "smart" hydrogels can transition from a gel state to a fluid-like state under shear stress (e.g., during injection through a syringe) and then rapidly recover their gel structure once the stress is removed. pharmaexcipients.comnih.gov This behavior is known as shear-thinning and is essential for minimally invasive delivery. nih.gov

The self-healing capability is conferred by the thiol-disulfide exchange reaction. rsc.org When the hydrogel is fractured, disulfide bonds at the fracture interface can be broken and reformed, allowing the material to repair its structure and recover its mechanical integrity. This exchange can be triggered by changes in the local redox environment or pH. rsc.org

The characterization of these systems relies heavily on rheology to quantify their viscoelastic properties. Key parameters measured include:

Storage Modulus (G') and Loss Modulus (G''): These values determine the solid-like and liquid-like behavior of the material. In a gel state, G' is significantly higher than G''.

Shear-Thinning: Measured by observing a decrease in viscosity as the applied shear rate increases.

Recovery Testing: Involves applying a high shear strain to break down the gel structure, followed by a low strain to monitor the recovery of G' over time, demonstrating the material's self-healing ability.

The table below outlines the design principles and characterization methods for these advanced hydrogel systems.

Hydrogel PropertyDesign PrincipleKey Chemical InteractionPrimary Characterization MethodRef.
Injectability Shear-thinning behaviorReversible breaking of cross-links under stressRheometry (viscosity vs. shear rate) pharmaexcipients.comnih.gov
Self-Healing Dynamic network rearrangementThiol-disulfide exchangeRheometry (step-strain recovery tests) mdpi.comrsc.org
Stimuli-Responsiveness Cleavage of cross-linksReduction of disulfide bonds (e.g., by glutathione)Swelling/degradation studies in response to stimuli nih.gov

Polypeptide Coatings and Thin Films Fabricated from L-Cystine NCA

Surface-Initiated Ring-Opening Polymerization for Functional Coatings

Surface-initiated ring-opening polymerization (SI-ROP) of NCAs is a robust method for grafting dense, well-defined polypeptide chains directly onto a substrate, creating functional coatings often referred to as "polymer brushes". dcu.ienih.gov This technique allows for precise control over the thickness, density, and composition of the resulting polypeptide thin film.

The process involves three main steps:

Substrate Functionalization: The surface of a material (e.g., silicon, gold, or polymer) is modified to introduce initiator sites. For NCA polymerization, primary amine groups are commonly used as initiators. nih.gov

Grafting-From Polymerization: The functionalized substrate is immersed in a solution containing a protected L-Cysteine NCA monomer. The polymerization initiates from the surface-bound amine groups, causing polypeptide chains to grow outwards from the surface. nih.gov

Deprotection: After polymerization, the protecting groups on the poly(L-cysteine) side chains are removed to expose the reactive thiol groups.

This "grafting-from" approach allows for the formation of much denser polymer coatings than "grafting-to" methods. The exposed thiol groups on the surface provide a platform for further functionalization. A significant application of poly(L-cysteine) coatings is on gold surfaces. nih.govresearchgate.net The strong affinity between the thiol groups and gold (aurophilicity) ensures robust attachment and provides a functional interface for applications in biosensors, drug delivery platforms, and as non-fouling surfaces. nih.govresearchgate.net The entire process, from initiator deposition to polymer growth, can be monitored using techniques like atomic force microscopy (AFM) to characterize the changes in surface morphology and film thickness. nih.gov

Fabrication of Polypeptide Structural Color Films

A novel strategy for creating polypeptide structural color films utilizes the chemistry of N-carboxyanhydrides (NCAs) combined with photonic crystals. acs.org This method involves the surface-initiated ring-opening polymerization of the di-NCA derivative of L-cystine to replicate functionalized colloidal crystal templates. acs.org The process results in the construction of freestanding poly(L-cystine) P(Cys) films that exhibit tunable structural color. acs.org Researchers have demonstrated the ability to create patterned polypeptide photonic films through template microfabrication. acs.org

Furthermore, by incorporating L-glutamate (Glu) components, the resulting co-polypeptide films, P(Cys-co-Glu), gain a visual color responsiveness to changes in pH. acs.org These bioinspired photonic films also possess the advantage of on-demand degradability. acs.org This versatile approach opens possibilities for the chemical derivatization of multifunctional optical platforms based on peptides, leveraging the wide variety of available amino acid building blocks. acs.org

FeatureDescriptionResearch Finding
Monomer Used di-NCA derivative of L-cystineEnables the formation of crosslinked polypeptide networks. acs.org
Fabrication Method Surface-initiated ring-opening polymerization on colloidal crystal templatesAllows for the creation of freestanding films with ordered structures. acs.org
Key Property Tunable Structural ColorThe color of the films can be controlled by the fabrication process. acs.org
Advanced Feature pH ResponsivenessIncorporation of L-glutamate allows the film's color to change with pH. acs.org
Additional Property On-demand DegradabilityThe polypeptide nature of the films allows for controlled degradation. acs.org

Academic Applications in Advanced Material Science and Biomedical Research

Polypeptide Scaffolds for Biomaterial Engineering

Polypeptides derived from L-Cystine NCA are valuable for creating advanced scaffolds in biomaterial and tissue engineering. nih.gov The disulfide bond inherent in the L-Cystine NCA monomer is a key feature, as it can be preserved during polymerization to create polymers with disulfide linkages. These linkages can then act as crosslinking points to form hydrogels and other networked materials. researchgate.net Hydrogels are particularly promising for tissue engineering due to their biomimetic features, high water content, and ability to serve as degradable matrices for new tissue growth. nih.gov

The presence of cysteine residues in the polymer network enhances hydrogel properties. nih.gov The thiol group (–SH) in cysteine contributes to a greater water-holding capacity, which is a crucial feature for hydrogel scaffolds. nih.gov The resulting scaffolds can be designed to be redox-sensitive; they remain stable under normal physiological conditions but can be degraded in a reducing environment, such as inside a cell where glutathione concentrations are high. This "smart" behavior is highly desirable for creating dynamic and responsive biomaterials.

Cystine-knot miniproteins, which feature a core structure built from six cysteine residues forming three disulfide bonds, represent another class of promising scaffolds for biomolecular engineering. nih.gov This motif provides a rigid and highly stable framework that can tolerate structural modifications, making them suitable for developing tailor-made peptidic compounds for therapeutic and diagnostic applications. nih.gov The inherent biocompatibility and biodegradability of polypeptides make them a superior choice for biomedical applications, as their degradation products are simply amino acids. nih.govnih.gov

Scaffold TypeKey Monomer/StructureCrosslinking MechanismKey Features & Applications
Redox-Responsive Hydrogels L-Cystine NCADisulfide bond formation from cysteine residues. "Smart" materials, stable in extracellular environments, degradable in intracellular reducing conditions. Used for tissue engineering and controlled release. nih.govnih.gov
Cystine-Knot Miniproteins Cystine-knot motif (6 Cys residues, 3 disulfide bonds). nih.govIntramolecular disulfide bonds. nih.govHigh structural, thermal, and proteolytic stability; rigid framework tolerant to modification. nih.gov Used for engineering novel bioactive compounds. nih.gov

Fundamental Studies in Protein Mimicry and Inducing Specific Secondary Structures

Polypeptides synthesized from L-Cystine NCA and its derivatives serve as excellent models for fundamental studies in protein mimicry and the formation of specific secondary structures. nih.gov A key attribute of polypeptides is their ability to adopt ordered conformations, such as α-helices and β-sheets, which is a defining characteristic of natural proteins. scispace.comacs.org The specific secondary structure formed can be controlled by the choice of amino acid enantiomers and the polypeptide's environment. nih.govacs.org

Homopolypeptides of S-ethylsulfonyl-L-cysteine, derived from L-cysteine NCA, have been shown to adopt antiparallel β-sheet structures. acs.org This tendency to form β-sheets is a known characteristic of poly(L-Cysteine). nih.gov The formation of these secondary structures is a critical factor that directs the self-assembly of the polypeptides into distinct nanostructures, such as worm-like micelles. acs.org

Conversely, disrupting this ordered structure can also be a tool for creating functional materials. For instance, using a mix of D- and L-stereoisomers of amino acids in the polypeptide chain disrupts the formation of helical secondary structures, leading to a more flexible random coil conformation. scispace.com This random coil structure can allow for greater loading capacity when the polypeptide is used as a carrier for encapsulating molecules. scispace.com The ability to control the transition between different secondary structures in response to external stimuli like pH makes these polypeptides effective mimics of natural proteins, which often undergo conformational changes to perform their functions. nih.gov

Polypeptide SystemDominant Secondary StructureInfluencing FactorApplication in Protein Mimicry
Poly(S-ethylsulfonyl-L-cysteine) Antiparallel β-sheets. acs.orgEnantiopure L-cysteine monomer. acs.orgMimics β-sheet-rich protein domains, directing self-assembly into specific morphologies. acs.org
Poly(L-Cysteine) β-sheets. nih.govInherent property of the L-amino acid. nih.govProvides a model system for studying β-sheet formation and stabilization. nih.gov
Copolymers with D- and L-isomers Random coil. scispace.comDisruption of stereoregularity. scispace.comMimics unstructured protein regions; useful for creating materials with high encapsulation capacity. scispace.com
Poly(L-histidine)-co-poly(L-cysteine) β-turn to random coil transition. nih.govChange in pH. nih.govMimics pH-responsive conformational changes found in natural proteins. nih.gov

Design of Carriers for Molecular Encapsulation and Controlled Release

Polymers derived from L-Cystine NCA are extensively used to design advanced carriers for the encapsulation and controlled release of molecules, particularly therapeutic agents. medchemexpress.cominvivochem.comimmunomart.org The disulfide bonds originating from the cystine monomer are central to this application, enabling the creation of stimuli-responsive delivery systems. rsc.org These systems are designed to be stable in the bloodstream but disassemble and release their cargo in response to specific triggers within the target cells. mdpi.com

A primary release mechanism is redox-responsiveness. scispace.com The intracellular environment has a significantly higher concentration of glutathione (GSH), a reducing agent, compared to the extracellular space. mdpi.com This differential allows for the rapid cleavage of disulfide bonds within carriers that have entered a cell, leading to the controlled release of encapsulated drugs like doxorubicin (B1662922) or 5-fluorouracil. nih.govmdpi.comnih.gov This strategy has been employed in various nanostructures:

Micelles: Amphiphilic block copolymers containing poly(L-cysteine) can self-assemble into micelles with a hydrophobic core for encapsulating drugs. nih.govmdpi.com These micelles can be crosslinked through disulfide bonds to enhance their stability during circulation. scispace.commdpi.com

Nanoparticles and Nanogels: L-Cystine NCA can be used to create crosslinked nanoparticles and nanogels. rsc.orgnih.gov These structures can encapsulate therapeutic molecules and release them upon disulfide bond cleavage. nih.govscispace.com

Vesicles: Diblock copolypeptides can self-assemble into vesicles, which are hollow spheres capable of encapsulating hydrophilic cargo. nih.gov The disulfide chemistry allows for triggered disruption of these vesicles for cargo release. nih.gov

In addition to redox sensitivity, these polypeptide carriers can be engineered to respond to other stimuli. By incorporating amino acids like histidine, the carriers can be made pH-sensitive, triggering release in the acidic environment of endosomes (the "proton sponge effect"). nih.govnih.gov Furthermore, photoresponsive systems have been developed by synthesizing NCA monomers with photo-cleavable groups, allowing for drug release to be controlled by light irradiation. scispace.comacs.orgnih.gov

Carrier TypeMonomer/Polymer SystemStimulus for ReleaseEncapsulated Molecule (Example)
Redox-Responsive Micelles PEG-b-poly(L-cysteine)-b-poly(L-phenylalanine). mdpi.comHigh glutathione (GSH) concentration. mdpi.comDoxorubicin (DOX). nih.govmdpi.com
pH and Redox-Responsive Nanoparticles Copolymers of L-lysine, L-histidine, and L-cysteine. nih.govLow pH (endosome) and high GSH. nih.govPlasmid DNA (pDNA). nih.gov
Photoresponsive Nanoparticles Poly(S-(o-nitrobenzyl)-L-cysteine)-b-PEG. acs.orgnih.govUV light irradiation. acs.orgnih.govDoxorubicin (DOX). acs.orgnih.gov
Surface-Modified Nanoparticles Poly L-lactide conjugated with L-Cysteine. nih.govtandfonline.comSustained release (diffusion/degradation).5-Fluorouracil (FU). nih.govtandfonline.com

Characterization Methodologies for L Cystine N Carboxyanhydride and Derived Polypeptides

Spectroscopic Analysis for Chemical Structure and Conformation

Spectroscopic methods are fundamental in confirming the synthesis of L-Cystine NCA and determining the secondary structure of the resulting polypeptides.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the synthesis of N-carboxyanhydrides (NCAs) and their subsequent polymerization. The synthesis of L-Cystine NCA is confirmed by the appearance of characteristic anhydride (B1165640) peaks. For instance, a diethylphosphate-L-Cysteine-NCA derivative in chloroform (B151607) (CHCl3) displays two distinct unsymmetrical infrared stretching bands at 1860 cm⁻¹ and 1785 cm⁻¹. rsc.org The progress of the ring-opening polymerization can be monitored by observing the disappearance of these NCA anhydride stretching vibrations. rsc.org

Upon polymerization, new characteristic amide bands appear in the FTIR spectrum of the resulting poly(L-cystine) (P(Cys)). The amide I band, which is due to the C=O stretch vibration, typically appears around 1650 cm⁻¹. researchgate.net The amide II band, resulting from in-plane N-H bending and C-N stretching, is observed at approximately 1508 cm⁻¹. researchgate.net In a study of L-cystine-based polyamide nanocapsules, the formation of the amide bond was confirmed by a peak around 1655 cm⁻¹, with N-H stretching and bending vibrations detected at 3363 cm⁻¹ and 1622 cm⁻¹, respectively. rsc.org

The following table summarizes characteristic FTIR peaks for L-Cystine NCA and its derivatives.

Compound/Functional GroupWavenumber (cm⁻¹)VibrationReference
Diethylphosphate-L-Cysteine-NCA1860, 1785Unsymmetrical C=O stretching of anhydride rsc.org
Poly(L-cystine)~1650Amide I (C=O stretch) researchgate.net
Poly(L-cystine)~1508Amide II (N-H bend, C-N stretch) researchgate.net
L-cystine-based polyamide1655Amide C=O rsc.org
L-cystine-based polyamide3363N-H stretching rsc.org
L-cystine-based polyamide1622N-H bending rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy provides detailed information about the atomic-level structure of L-Cystine NCA and its polymers.

¹H NMR: The successful synthesis of L-Cystine NCA monomers and their derivatives is often confirmed by ¹H NMR. For example, the ¹H NMR spectrum of a diethylphosphate-L-Cysteine-NCA showed characteristic multiplets for the ethyl and cysteine protons. rsc.org For L-homocystine di-NCA, a broad singlet for the NH protons appears at 6.87 ppm, while the α-protons resonate around 4.47 ppm. escholarship.org In the case of OEGylated L-cysteine NCA monomers, the ratio of proton signal intensities can confirm quantitative OEGylation. acs.org

¹³C NMR: This technique is used to confirm the carbon framework of the synthesized molecules. For L-homocystine di-NCA, the carbonyl carbons of the NCA ring appear at 172.1 ppm and 153.2 ppm, while the α-carbon resonates at 57.5 ppm. escholarship.org The ¹³C NMR spectrum of L-cystine di-NCA in deuterated trifluoroacetic acid shows peaks at 170.3 ppm (carbonyl), 53.0 ppm (α-carbon), and 31.2 ppm (β-carbon). escholarship.org

³¹P NMR: For derivatives containing phosphorus, such as diethylphosphate-L-Cysteine-NCA, ³¹P NMR is a valuable tool. The polymerization of this monomer can be monitored by the broadening of the phosphorus peak in the resulting polypeptide compared to the monomer. rsc.org

The table below presents selected NMR data for L-Cystine NCA derivatives.

CompoundNucleusChemical Shift (ppm)AssignmentReference
L-homocystine di-NCA¹H6.87 (br s)NH escholarship.org
L-homocystine di-NCA¹H4.47 (ddd)α-CH escholarship.org
L-homocystine di-NCA¹³C172.1, 153.2C=O (NCA) escholarship.org
L-homocystine di-NCA¹³C57.5α-CH escholarship.org
L-cystine di-NCA¹³C170.3C=O escholarship.org
L-cystine di-NCA¹³C53.0α-CH escholarship.org
L-cystine di-NCA¹³C31.2β-CH₂ escholarship.org
Diethylphosphate-L-Cysteine polypeptide³¹PBroadened peakPolymerized phosphate rsc.org

Circular Dichroism (CD) for Secondary Structure Elucidation

Circular dichroism (CD) spectroscopy is an essential technique for investigating the secondary structure of polypeptides derived from L-Cystine NCA in solution. mdpi.com Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra. nih.gov

For example, polypeptides can adopt different conformations in response to external stimuli like pH. mdpi.com In one study, poly(L-cysteine)-based terpolymers showed a conformational transition from a β-turn structure at higher pH (7.4 and 6.5) to a random coil at lower pH (5.0 and 3.0). mdpi.com The β-turn conformation was identified by negative peaks around 190 nm, a positive peak at 205 nm, and a slight negative peak at 218 nm. mdpi.com A β-sheet conformation is typically characterized by a negative peak at 218 nm and a positive peak at 195 nm, while an α-helix shows a characteristic negative peak at 225 nm. mdpi.com

The helicity of a polypeptide can be calculated from the CD data. For instance, the percent α-helicity can be determined using the mean residual ellipticity at 222 nm. rsc.org In another example, a hyperbranched polypeptide containing L-cysteine, P(EG₃-Glu)-branch-PCys, was found to have a characteristic α-helical conformation with a helicity of approximately 73%. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to study the properties of polypeptides derived from L-Cystine NCA, particularly in the context of their self-assembly and interaction with other molecules. While not a primary method for characterizing the NCA itself, it is valuable for investigating the behavior of the resulting polymers. For instance, the critical micelle concentration of polyurethane micelles containing L-cystine has been determined using fluorescence techniques. researchgate.net The fluorescence spectra of nanogels derived from L-Cystine NCA can also be recorded to understand their properties in aqueous solutions. rsc.org

Chromatographic and Mass Spectrometric Techniques

These methods are crucial for determining the molecular weight and purity of the synthesized polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn) of polymers. universiteitleiden.nlsepscience.com This technique separates molecules based on their hydrodynamic volume in solution. acs.org

The ring-opening polymerization of L-Cystine NCA derivatives can be monitored by taking aliquots from the reaction mixture for GPC analysis. rsc.org For polypeptides synthesized from racemic S-(ethylsulfonyl)-dl-cysteine NCAs, GPC analysis in hexafluoroisopropanol (HFIP) showed symmetric and monomodal molecular weight distributions with well-defined dispersity (Đ = 1.19–1.33). universiteitleiden.nl It is important to note that the secondary structure of polypeptides can influence their hydrodynamic volume, which may lead to artifacts in GPC results, such as bimodal distributions, if the polymer undergoes a conformational change like a coil-to-helix transition. acs.org

The table below shows representative GPC data for poly(L-cystine) derivatives.

PolymerMn ( g/mol )Đ (Mw/Mn)GPC EluentReference
P(EG₃-Glu)-branch-PCys33,0001.66DMF nih.gov
Poly(S-ethylsulfonyl-dl-cysteine)-1.19–1.33HFIP universiteitleiden.nl
PAsp(-N=C-PEG)-PCys-PAsp(DETA)27,9001.25- researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of polymers. In the context of polypeptides derived from L-Cystine NCA, MALDI-TOF MS provides valuable information on the success of the polymerization, the molecular weight distribution, and the presence of end-groups. pku.edu.cnresearchgate.net

Researchers have utilized MALDI-TOF MS to confirm the formation of polypeptides and to ensure that the polymerization process proceeds in a controlled manner. researchgate.netmdpi.com For instance, the analysis can verify the attachment of an initiator fragment to the polypeptide chain, providing clear evidence for the initiation mechanism. researchgate.net In studies involving the synthesis of block copolymers, MALDI-TOF MS is instrumental in confirming the successful addition of polypeptide blocks.

The technique is also sensitive enough to detect side products that may form during polymerization. mdpi.com For example, in the polymerization of D-penicillamine NCA, a related thiol-containing amino acid, MALDI-TOF MS was able to identify both the major product with a benzylamine (B48309) end group and a minor product with a penicillamine (B1679230) thiolactone end group. pku.edu.cn This level of detail is critical for optimizing reaction conditions to minimize side reactions and produce well-defined polypeptides.

Table 1: Exemplary MALDI-TOF MS Data for Polypeptides

Polypeptide SystemObservationReference
Photopolymerization of NCAsProvided clear evidence for the photoinitiation mechanism and the attachment of the active initiator to the polypeptide chain. researchgate.net
Polymerization of D-penicillamine NCAConfirmed the repeating unit of penicillamine and identified two different end groups (benzylamine and penicillamine thiolactone). pku.edu.cn
NCA Polymerization StudiesConfirmed the formation of side products, often after full monomer conversion. mdpi.com

Morphological and Supramolecular Structural Characterization

The self-assembly of polypeptides derived from L-Cystine NCA into higher-order structures is a key area of investigation. Techniques that probe the size, shape, and internal organization of these assemblies are therefore essential.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties of Assemblies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (Dh) of nanoparticles and aggregates in solution. rsc.orgmdpi.comacs.org For polypeptides derived from L-Cystine NCA, DLS is frequently used to monitor the formation and stability of self-assembled structures like micelles and vesicles in aqueous media. rsc.orgmdpi.comnih.gov

In one study, DLS was used to measure the hydrodynamic diameters of aggregates formed by a dual-responsive amphiphilic cysteine block copolypeptide. rsc.org The measurements were performed at a detection angle of 173° (backscatter). rsc.orgacs.org The stability and responsiveness of these assemblies to stimuli such as pH and redox conditions can also be tracked using DLS. mdpi.comnih.gov For example, the influence of glutathione (B108866) (GSH), a reducing agent, on the self-assembly behavior of nanoparticles has been investigated by performing DLS measurements at different pH values and GSH concentrations. mdpi.com

Table 2: DLS Measurement Parameters for Polypeptide Assemblies

ParameterValue/SettingReference
InstrumentMalvern Zetasizer NANO ZS rsc.orgacs.org
Brookhaven Instruments BI-200SM mdpi.com
Laser Wavelength632.8 nm (He-Ne laser) acs.org
640 nm mdpi.com
Detection Angle173° (backscatter) rsc.orgacs.org
90° mdpi.com
Temperature25 °C mdpi.comacs.org

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization

Cryo-Transmission Electron Microscopy (Cryo-TEM) is an invaluable technique for visualizing the morphology of self-assembled nanostructures in their native, hydrated state. 159.226.64 By rapidly vitrifying the sample, Cryo-TEM avoids artifacts that can be introduced by conventional TEM sample preparation methods like drying and staining. 159.226.64beilstein-journals.org

This technique has been employed to examine the morphology of aggregates formed by L-cysteine-based block copolypeptides. rsc.org For instance, the self-assembly of block copolypept(o)ides into structures like worm-like micelles has been analyzed by Cryo-TEM, providing direct visual evidence of the influence of the polypeptide's secondary structure on the resulting morphology. acs.org The images obtained can reveal detailed features of the assemblies, such as the formation of fibrous networks or discrete globular structures. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Crystalline Order

Wide-Angle X-ray Scattering (WAXS) is used to investigate the atomic-level structure and crystalline order within materials. researchgate.netmdpi.com For polypeptides derived from L-Cystine NCA, WAXS can provide information about the secondary structure, such as the presence of α-helices or β-sheets, and how these structures pack together. mdpi.commdpi.com

WAXS diffraction patterns of polymeric fibers typically show characteristic reflections that correspond to specific inter- and intramolecular distances. researchgate.net For example, in silk fibroin, WAXS has been used to determine the dimensions of the orthorhombic unit cell of the β-sheet crystallites. mdpi.com While specific WAXS studies on poly(L-cystine) are less common in the provided context, the technique is broadly applicable to characterizing the degree of crystallinity and the arrangement of polypeptide chains in solid-state samples, such as films or fibers. mdpi.comresearchgate.net The analysis of WAXS data can help to estimate the size of crystalline domains and the degree of crystallinity within the material. mdpi.com

Table 3: Information Obtainable from WAXS on Polypeptides

Structural InformationDescriptionReference
Secondary StructureIdentification of ordered structures like α-helices and β-sheets. mdpi.com
Crystalline PackingDetermination of unit cell dimensions in crystalline regions. mdpi.com
Degree of CrystallinityQuantification of the crystalline and amorphous components. mdpi.com
Crystallite SizeEstimation of the size of the ordered domains. mdpi.com

Surface Analysis Techniques (e.g., Contact Angle Measurements for Coatings)

When polypeptides derived from L-Cystine NCA are used to create coatings or films, their surface properties become critically important. Contact angle measurement is a simple yet powerful technique for assessing the wettability and surface energy of a material. msu.ru

The contact angle of a water droplet on a polymer surface provides a measure of its hydrophilicity or hydrophobicity. accudynetest.com For coatings made from L-cysteine-containing polymers, this property can be crucial for their intended application, for example in biomedical devices where interaction with aqueous environments is key. By measuring the contact angle, one can infer how a surface will behave when it comes into contact with biological fluids. msu.ru The technique involves placing a droplet of liquid on the surface and measuring the angle formed between the solid-liquid interface and the liquid-vapor interface. figshare.com For example, coatings of poly-L-lysine on substrates have been shown to alter the surface contact angle, and this change can be quantified to understand the effect of the coating. figshare.com

Future Directions and Emerging Research Perspectives

Advancements in Ultra-Controlled L-Cystine NCA Polymerization

While the ring-opening polymerization (ROP) of L-Cystine NCA is well-established, the next frontier lies in achieving "ultra-control" over the polymerization process. This involves moving beyond standard dispersity values to attain near-monodisperse polypeptides (Đ → 1.0) with precisely defined sequences and stereochemistry.

Key research thrusts in this area include:

Highly Active Organocatalysts: There is a significant push to develop metal-free organocatalysts, such as sophisticated tertiary amines, N-heterocyclic carbenes (NHCs), or urea/thiourea derivatives. These catalysts aim to provide rapid and controlled polymerization while eliminating the risk of metal contamination, which is critical for biomedical applications. The goal is to design catalysts that offer kinetic control superior to that of primary amine initiators.

Flow Chemistry Polymerization: Implementing L-Cystine NCA polymerization in continuous flow reactors offers major advantages over batch processes. Flow chemistry allows for superior control over reaction temperature, mixing, and residence time, leading to polypeptides with lower dispersity and more reproducible characteristics. This is particularly important for scaling up the synthesis of well-defined materials for industrial or clinical consideration.

Sequence-Controlled Copolymers: A primary challenge is the synthesis of copolymers with a defined sequence of L-Cystine and other amino acid NCA monomers. Future research will focus on kinetic and thermodynamic strategies, potentially using switchable catalysts or automated synthesis platforms, to dictate monomer addition with high fidelity. This would enable the creation of polypeptides with programmed folding and functional domains, mimicking the precision of natural proteins.

The table below compares emerging polymerization control strategies.

Polymerization StrategyCatalyst/Initiator SystemTarget Dispersity (Đ)Key AdvantagePrimary Research Focus
Organocatalytic ROPN-Heterocyclic Carbenes (NHCs), Guanidines1.05 - 1.15Metal-free, high chain-end fidelityImproving catalyst turnover and reducing side reactions
Flow Chemistry SynthesisAmine initiators or organocatalysts< 1.10High reproducibility, scalability, precise thermal controlOptimizing reactor design and residence time distribution
Sequence-Controlled ROPSwitchable catalysts, automated synthesizersVariable (control is key)Creation of protein-like primary structuresDeveloping methods for sequential monomer addition

Exploration of Novel Functionalization Strategies for Enhanced Polypeptide Diversity

The disulfide bond is the intrinsic functional group of L-Cystine NCA-derived polymers. Future research is heavily invested in introducing additional, orthogonal functional handles to create multifunctional materials. This expands the chemical toolbox available for tailoring polypeptide properties.

Two primary pathways are being explored:

Pre-Polymerization Functionalization: This involves synthesizing novel NCA monomers that are derivatives of L-Cystine but contain a second, protected functional group. The challenge lies in designing a synthetic route that does not compromise the stability or reactivity of the NCA ring. Success in this area would allow for the direct incorporation of functionalities like alkynes, azides, or protected aldehydes along the polypeptide backbone during polymerization.

Post-Polymerization Modification (PPM): This remains a powerful and flexible approach. The focus is on using highly efficient and orthogonal "click" chemistry reactions. For instance, a copolymer of L-Cystine NCA and an alkyne-bearing NCA (e.g., from propargyl-L-glutamate) could be synthesized. The disulfide bonds could be used for redox-triggered crosslinking, while the alkyne groups could be independently functionalized with azide-containing molecules (e.g., fluorophores, targeting ligands, or drugs) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Functionalization StrategyExample Chemical ReactionFunctional Group IntroducedPotential Application
Pre-PolymerizationSynthesis of a novel NCA with a protected groupAlkynes, Azides, HalogensDirect synthesis of polymers with regularly spaced functional handles
Post-Polymerization (Orthogonal)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazoles linking bioactive moleculesConjugating targeting ligands or imaging agents to the polypeptide
Post-Polymerization (Orthogonal)Thiol-ene/Thiol-yne ChemistryThioethers linking functional polymersGrafting different polymer chains onto the polypeptide backbone

Rational Design of Multi-Stimuli Responsive L-Cystine Polypeptides for Complex Environments

The inherent redox-responsiveness of L-Cystine polypeptides is a powerful feature. The next evolutionary step is the rational design of materials that respond to multiple, independent stimuli. This is crucial for creating "smart" materials that can navigate and respond to complex biological environments where pH, temperature, and enzyme concentrations vary simultaneously.

Redox and pH Duality: By copolymerizing L-Cystine NCA with pH-sensitive NCAs like L-glutamic acid NCA or L-lysine NCA, researchers can create materials that change their conformation or solubility based on both the surrounding pH and redox potential. For example, a nanocarrier could be designed to remain stable in the bloodstream (neutral pH) but disassemble only in the acidic and reducing environment of an endosome.

Redox and Temperature Duality: Incorporating monomers that impart temperature-responsive behavior, such as those derived from L-proline or synthetic amino acids, can lead to polypeptides with a Lower Critical Solution Temperature (LCST). This would allow for materials that form hydrogels upon warming to body temperature, which can then be degraded on-demand via a reducing agent.

Redox and Light Duality: The integration of photocleavable or photoisomerizable groups, either as comonomers or as side-chain modifications, opens the door to light-triggered responses. A hydrogel could be crosslinked via disulfide bonds and simultaneously contain a caged drug that is only released upon irradiation with a specific wavelength of light.

Stimuli CombinationMonomers / Groups InvolvedMechanism of ActionPotential Application Area
Redox + pHL-Cystine NCA + L-Glutamic Acid NCADisulfide cleavage + Carboxylic acid protonation/deprotonationEndosome-specific drug delivery systems
Redox + TemperatureL-Cystine NCA + N-isopropylacrylamide (NIPAM)-like monomerDisulfide cleavage + Polymer phase transition (LCST)Injectable hydrogels for regenerative medicine
Redox + LightL-Cystine NCA + o-Nitrobenzyl-caged moietyDisulfide cleavage + Photolytic cleavage of covalent bondSpatially and temporally controlled release platforms

Development of Even More Complex Supramolecular Architectures via L-Cystine NCA

Self-assembly is a cornerstone of polypeptide utility. Future research aims to leverage L-Cystine NCA to build increasingly sophisticated hierarchical structures that go beyond simple micelles or vesicles.

Structurally Anisotropic Nanomaterials: While spherical micelles are common, the focus is shifting towards creating worm-like micelles, ribbons, and sheets. This can be achieved by fine-tuning the block ratios in block copolymers containing a poly(L-cystine) segment, leading to materials with unique solution viscosity and biological interaction profiles.

Covalent Capture of Transient Assemblies: L-Cystine's disulfide bonds are perfect for "kinetically trapping" thermodynamically unstable or transient supramolecular structures. For example, a block copolymer might temporarily form a desired morphology under specific solvent conditions; subsequent oxidation can introduce disulfide crosslinks within the structure's core or shell, permanently locking it in place. These are often referred to as shell-crosslinked (SCL) or core-crosslinked (CCL) micelles.

Multi-Compartment and Hierarchical Gels: Researchers are exploring the design of block copolymers that can self-assemble into multi-compartment micelles (e.g., a core-shell-corona structure). Furthermore, these individual nanostructures can serve as building blocks for a larger, hierarchical hydrogel network, where the nanoscale morphology dictates the bulk mechanical properties of the macroscopic gel.

Integration of L-Cystine NCA in Advanced and Sustainable Biomaterial Platforms

The biocompatible and biodegradable nature of polypeptides makes them ideal candidates for next-generation biomaterials. L-Cystine NCA is particularly valuable due to its ability to form dynamic covalent crosslinks that can mimic the extracellular matrix (ECM).

Dynamic Bio-inks for 3D Bioprinting: A major challenge in 3D bioprinting is developing inks that are both printable (exhibit shear-thinning) and can be rapidly crosslinked post-extrusion to hold their shape. L-Cystine-containing polypeptides are being explored as bio-inks where disulfide exchange provides the necessary shear-thinning behavior, and rapid oxidation post-printing provides robust curing without harming encapsulated cells.

Self-Healing and Malleable Hydrogels: Hydrogels crosslinked by reversible disulfide bonds can exhibit self-healing properties. When the gel is fractured, disulfide bonds are broken. Over time, through disulfide exchange reactions, new crosslinks can form across the fractured interface, restoring the material's integrity. This dynamic nature also allows the hydrogels to be malleable or reshaped on demand.

Sustainable Sourcing and Circular Design: As a derivative of a natural amino acid, L-Cystine NCA is an inherently sustainable monomer. Future research will emphasize the entire lifecycle of these biomaterials, from renewable sourcing to programmed degradation into non-toxic, metabolizable byproducts, aligning with the principles of a circular economy.

Computational and Theoretical Studies on L-Cystine NCA Reactivity, Polymerization Mechanisms, and Polypeptide Self-Assembly

As experimental systems become more complex, computational and theoretical modeling is becoming indispensable for guiding rational design and interpreting results.

Density Functional Theory (DFT) for Mechanism Elucidation: DFT calculations are being used to investigate the ROP of L-Cystine NCA at the atomic level. These studies can predict the transition state energies for different catalytic pathways, explain the regioselectivity of the ring-opening, and help in the rational design of more efficient and selective catalysts.

Molecular Dynamics (MD) Simulations of Self-Assembly: All-atom or coarse-grained MD simulations are powerful tools for predicting the self-assembly behavior of L-Cystine-containing block copolymers. By simulating the interactions between polymer chains and solvent, researchers can predict whether a given polymer will form micelles, vesicles, or other aggregates, thus guiding synthetic efforts and saving significant experimental time.

Predictive Modeling of Material Properties: Computational models are being developed to link polypeptide sequence and structure to bulk material properties. For example, simulations can predict the modulus of a hydrogel based on its crosslink density or model the diffusion of a drug molecule through a polypeptide membrane, accelerating the materials discovery cycle.

Computational MethodResearch Question AddressedKey Output / PredictionImpact on Experimental Design
Density Functional Theory (DFT)What is the lowest energy pathway for NCA ring-opening?Reaction energy barriers, catalyst-monomer interactionsGuides the design of novel, more efficient catalysts
Molecular Dynamics (MD)How will a new block copolymer self-assemble in water?Predicted aggregate morphology (micelle, vesicle), size, and stabilityPrioritizes which block copolymer designs to synthesize
Quantum Mechanics/Molecular Mechanics (QM/MM)How does a drug molecule interact with a polypeptide carrier?Binding energies, conformational changes upon bindingAids in designing carriers with optimal drug loading and release kinetics

Q & A

Q. What are the primary synthetic routes for L-Cystine N-carboxyanhydride (NCA), and how do polymerization conditions influence polypeptide homogeneity?

L-Cystine NCA is synthesized via the Leuchs method, involving cyclization of L-cystine with phosgene or triphosgene derivatives. The ring-opening polymerization (ROP) of NCAs, initiated by primary amines (e.g., hexylamine), is the standard method to produce polypeptides. Critical factors include strict anhydrous conditions to prevent premature hydrolysis and controlled temperature (0–25°C) to minimize side reactions like chain termination. Molecular weight homogeneity is achieved using living polymerization systems, such as transition-metal catalysts or zwitterionic initiators, which suppress chain-transfer reactions .

Q. How is L-Cystine NCA utilized as a cross-linking agent in synthetic polypeptide hydrogels, and what limitations exist in its application?

L-Cystine NCA introduces disulfide bonds during copolymerization with other NCAs (e.g., γ-benzyl-L-glutamate NCA), enabling redox-responsive hydrogels. However, its decomposition via β-elimination (forming dehydroalanine) and intramolecular cyclization (yielding 2,5-diketopiperazine) reduces available cross-linking sites, leading to inconsistent mechanical properties. Researchers should monitor reaction kinetics (e.g., via FTIR or NMR) to quantify residual NCA and adjust stoichiometry .

Q. What safety protocols are essential when handling L-Cystine NCA in laboratory settings?

L-Cystine NCA requires handling in a glovebox under inert gas (N₂/Ar) due to moisture sensitivity. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Waste must be neutralized with ethanol or aqueous base before disposal. Decomposition products (e.g., CO, NOₓ) necessitate fume hood use during synthesis .

Advanced Research Questions

Q. How do decomposition pathways of L-Cystine NCA impact cross-linking efficiency, and what experimental strategies mitigate these side reactions?

Decomposition is accelerated by nucleophilic initiators (e.g., amines), leading to non-productive consumption of L-Cystine NCA. Mitigation strategies include:

  • Alternative monomers : Replace L-Cystine NCA with L-homocysteine NCA, which lacks the β-hydrogen required for elimination .
  • Low-temperature polymerization : Conduct ROP at ≤10°C to slow down side reactions.
  • Protecting group optimization : Use tert-butylthio (StBu) groups for temporary disulfide protection, removed post-polymerization via reductive cleavage .

Q. What methodologies enable the synthesis of stimuli-responsive polypeptides using L-Cystine NCA, and how do secondary structures influence material properties?

L-Cystine NCA enables redox-responsive materials by incorporating disulfide bonds. For example:

  • Thermoresponsive copolymers : Combine with NCAs bearing oligo(ethylene glycol) side chains to create LCST (lower critical solution temperature) behavior.
  • pH-sensitive systems : Introduce lysine or histidine NCAs for charge transitions. Secondary structures (α-helix, β-sheet) are characterized via circular dichroism (CD) and XRD. α-Helical domains enhance mechanical strength, while β-sheets promote enzymatic degradation .

Q. How can researchers resolve contradictions in cross-linking efficiency data between L-Cystine NCA and its analogs?

Contradictions arise from varying initiator purity, solvent polarity (e.g., DMF vs. DMSO), and residual moisture. A systematic approach includes:

  • Replicate experiments : Use standardized initiators (e.g., high-purity Ni(0) catalysts) and degassed solvents.
  • Quantitative analysis : Employ SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to compare molecular weight distributions.
  • Comparative studies : Test L-Cystine NCA and L-homocysteine NCA under identical conditions to isolate decomposition effects .

Q. What advanced characterization techniques are critical for analyzing L-Cystine NCA-derived polymers, and how do they address structural heterogeneity?

  • MALDI-TOF MS : Identifies cyclic byproducts (e.g., diketopiperazines) and quantifies chain-end fidelity.
  • Solid-state NMR : Resolves secondary structure distribution in bulk materials.
  • Rheology with redox stimuli : Measures disulfide bond reversibility by applying reducing agents (e.g., DTT) and monitoring modulus changes .

Methodological Guidance

Q. How should experimental designs for L-Cystine NCA polymerization balance reproducibility and innovation?

  • Control experiments : Include a reference polymerization (e.g., γ-benzyl-L-glutamate NCA) to benchmark initiator activity.
  • Statistical planning : Use a factorial design to test variables (monomer ratio, temperature, initiator type) and apply ANOVA to identify significant factors .
  • Data transparency : Report yields, dispersity (Đ), and characterization raw data in supplemental materials to enable replication .

Q. What strategies ensure ethical and rigorous reporting of L-Cystine NCA research?

  • Cite primary sources : Prioritize peer-reviewed studies over patents or commercial databases.
  • Acknowledge limitations : Explicitly state if decomposition byproducts were unquantified or if biocompatibility tests were omitted.
  • Data repositories : Deposit synthetic protocols and characterization data in open-access platforms (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.